Fmoc-Lys-OH hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474495 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139262-23-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Fmoc-Lys-OH Hydrochloride in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-lysine hydrochloride (Fmoc-Lys-OH·HCl) and its derivatives are fundamental building blocks in the field of biochemistry, particularly in the chemical synthesis of peptides. The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the controlled and sequential addition of lysine residues into a growing peptide chain, a process central to solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the applications of Fmoc-Lys-OH·HCl, detailed experimental protocols, and the biochemical significance of incorporating lysine into peptides, tailored for professionals in research and drug development.
Core Applications in Biochemistry
The primary application of Fmoc-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS) . This method is widely adopted for its efficiency, use of mild reaction conditions, and suitability for automation. Lysine, with its primary amino group on the side chain, is a crucial amino acid in many biologically active peptides, contributing to the peptide's charge, solubility, and providing a site for post-synthesis modifications.
To prevent unwanted reactions at the side chain's epsilon-amino (Nε) group during peptide synthesis, it is typically protected with an orthogonal protecting group, most commonly the tert-butyloxycarbonyl (Boc) group. This gives rise to the more frequently used derivative, Fmoc-Lys(Boc)-OH . The principle of orthogonality is key: the Nα-Fmoc group is labile to mild bases (like piperidine), while the Nε-Boc group is stable under these conditions but is readily removed with acids (like trifluoroacetic acid, TFA) during the final cleavage of the peptide from the solid support.
Beyond the synthesis of linear peptides, Fmoc-lysine derivatives with different orthogonal protecting groups on the side chain, such as the 4-methyltrityl (Mtt) or the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, are indispensable for creating more complex peptide architectures. These groups can be selectively removed while the peptide is still on the solid support, allowing for:
-
Synthesis of branched peptides : A second peptide chain can be synthesized on the lysine side chain.
-
Peptide cyclization : The side chain can be used to form a cyclic peptide with another part of the peptide.
-
Bioconjugation : The exposed side-chain amine can be modified with molecules such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for peptide-drug conjugates.
Fmoc-Lys-OH·HCl and its derivatives are also utilized in the development of peptide-based therapeutics, including vaccines and drug delivery systems. The ability to specifically incorporate and modify lysine residues is invaluable for enhancing the therapeutic properties of peptides, such as their stability, solubility, and biological activity.
Quantitative Data Summary
The quality and purity of Fmoc-protected amino acids are critical for the successful synthesis of peptides. High purity ensures that the final peptide product has the correct sequence and stereochemistry, minimizing the formation of truncated or modified impurities that can complicate purification and affect biological activity.
Table 1: Purity Specifications for Fmoc-Lysine Derivatives
| Compound | Typical Purity (by HPLC) | Enantiomeric Purity (L-isomer) | Reference |
| Fmoc-Lys(Boc)-OH | ≥99% | ≥99.8% | |
| Fmoc-Lys-OH·HCl | ≥99.5% (Chiral HPLC) | Not specified, but high |
The efficiency of peptide synthesis is often assessed by the purity of the crude peptide after cleavage from the resin. The following table provides examples of crude peptide purities achieved in syntheses utilizing orthogonally protected Fmoc-lysine derivatives.
Table 2: Crude Purity of Peptides Synthesized Using Microwave-Enhanced Fmoc-SPPS
| Peptide Description | Orthogonally Protected Lysine Used | Crude Purity |
| Lactoferricin-lactoferrampin antimicrobial peptide (branched) | Fmoc-Lys(ivDde)-OH | 77% |
| Histone H2B-1A fragment conjugated to a ubiquitin fragment (branched) | Fmoc-Lys(ivDde)-OH | 75% |
| Tetra-branched antifreeze peptide analog | Fmoc-Lys(ivDde)-OH | 71% |
Detailed Experimental Protocols
The following are generalized protocols for the use of Fmoc-lysine derivatives in manual solid-phase peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-Lys(Boc)-OH
This protocol outlines a single cycle of deprotection and coupling on a 0.1 mmol scale.
1. Resin Preparation:
- Place 100-250 mg of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a synthesis vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
- Drain the DMF from the vessel.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain the solution.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in 3 mL of DMF.
- Add diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the vial to activate the amino acid. Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
- Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).
This cycle is repeated for each amino acid in the peptide sequence.
Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol describes the steps for selective deprotection of the lysine side chain and subsequent peptide elongation.
1. Incorporation of Fmoc-Lys(ivDde)-OH:
- Follow the standard Fmoc-SPPS cycle (Protocol 1) to incorporate Fmoc-Lys(ivDde)-OH into the desired position in the peptide chain.
- Continue with the synthesis of the main peptide chain to the N-terminus.
2. Selective ivDde Deprotection:
- Wash the peptide-resin with DMF.
- Prepare a solution of 2-5% hydrazine in DMF.
- Add the hydrazine solution to the resin and agitate for 3-10 minutes. Repeat this step 2-3 times until the deprotection is complete.
- Wash the resin thoroughly with DMF to remove residual hydrazine.
3. Side-Chain Peptide Elongation:
- Starting from the now free ε-amino group of the lysine residue, begin a new series of Fmoc-SPPS cycles (as in Protocol 1, steps 2 and 3) to build the second peptide chain.
4. Final Cleavage and Global Deprotection:
- Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM).
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like Boc).
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Key Biochemical Pathways and Concepts
The incorporation of lysine into peptides is biochemically significant due to its versatile side chain, which plays a critical role in protein structure and function.
Orthogonal Protection of Lysine
The ability to synthesize complex, modified peptides hinges on the concept of orthogonal protection. This strategy uses protecting groups for the α-amino and ε-amino groups that can be removed under different chemical conditions, allowing for selective deprotection and modification.
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of Fluorenylmethyloxycarbonyl (Fmoc) chemistry as it is applied in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. This document outlines the core principles, detailed experimental protocols, and critical considerations for the successful synthesis of peptides.
Core Principles of Fmoc SPPS
Solid-phase peptide synthesis (SPPS) facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme. In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups, typically tert-butyl (tBu) based.
The synthesis follows a cyclical process:
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide chain, typically using a secondary amine base like piperidine. This exposes a free amine for the next coupling step.
-
Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent. The activated amino acid is then coupled to the free amine of the resin-bound peptide, forming a new peptide bond.
-
Washing: Excess reagents and byproducts are removed by washing the resin with a suitable solvent, typically N,N-dimethylformamide (DMF).
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocols
The following are detailed methodologies for the key stages of manual Fmoc SPPS.
Protocol 1: Resin Preparation and Swelling
-
Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a suitable reaction vessel, such as a fritted glass funnel or a specialized SPPS reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to the resin to swell it. Allow the resin to swell for at least 30-60 minutes at room temperature.[1] This step is crucial for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Loading the First Amino Acid (Example with 2-Chlorotrityl Chloride Resin)
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.[1]
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM (approximately 10 mL per gram of resin).[2]
-
Add the amino acid solution to the swelled resin and agitate the mixture for 30 to 60 minutes at room temperature.[2]
-
To cap any remaining unreacted sites on the resin, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and mix for 15-30 minutes.[2]
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[2]
Protocol 3: The SPPS Cycle (Deprotection and Coupling)
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[1][3][4] Use approximately 10 mL of solution per gram of resin.[4]
-
Agitate the mixture at room temperature. A common procedure involves two treatments: a first treatment of 2-5 minutes, followed by draining and a second treatment of 5-20 minutes.[3][4]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[3]
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, HBTU, HCTU), and a base (e.g., DIPEA or 2,4,6-collidine).[1][3] Refer to Table 2 for recommended equivalents.
-
Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[1][3] The progress of the reaction can be monitored using a qualitative method like the Kaiser test.[3]
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A widely used general-purpose cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers are required (see Table 3).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[3][5]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data in Fmoc SPPS
The efficiency and success of peptide synthesis are influenced by various quantitative parameters. The following tables summarize key data for reagents and reaction conditions.
Table 1: Common Resins for Fmoc SPPS
| Resin Type | C-Terminal Functional Group | Cleavage Condition | Applications |
| Wang Resin | Carboxylic Acid | 95% TFA | General purpose for peptide acids.[1] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Dilute acid (e.g., 1% TFA in DCM) for protected fragments, or standard 95% TFA for full deprotection.[1] | Synthesis of protected peptide fragments; good for sterically hindered amino acids.[1] |
| Rink Amide Resin | Amide | 95% TFA | Synthesis of peptide amides.[1][6] |
| Sieber Amide Resin | Amide | 1% TFA in DCM | Synthesis of protected peptide amides under mild cleavage conditions.[6] |
Table 2: Common Coupling Reagents in Fmoc SPPS
| Reagent | Full Name | Equivalents (Reagent/Base) | Activation Time | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Effective and widely used.[3] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Highly efficient, especially for difficult couplings.[3] |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | Similar to HBTU but can be more reactive.[1] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 3-5 / 3-5 | 5-10 min | A classic and cost-effective combination.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 3-5 / 6-10 | 1-5 min | High efficiency, non-explosive byproducts.[3] |
Table 3: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v or w/v) | Target Residues and Purpose |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General purpose; TIS scavenges carbocations. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | For peptides with Arg(Pbf/Pmc), Cys(Trt), Met, Trp. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | For peptides with Arg(Mtr). |
| Cocktail for Met-containing peptides | TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w) | Minimizes methionine side-chain oxidation.[8] |
Visualizing Fmoc SPPS Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key processes in Fmoc SPPS.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.[9][10][11]
Caption: Amino acid activation and coupling using HATU as the coupling reagent.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Fmoc-Lys-OH Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Lys-OH hydrochloride, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant biological pathways.
Core Chemical Properties
This compound, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride, is a widely utilized amino acid derivative in peptide chemistry. Its key characteristics are summarized below.
| Property | Value | References |
| CAS Number | 139262-23-0 | [1][2][3] |
| Molecular Weight | 404.89 g/mol | [2][3][4] |
| Molecular Formula | C₂₁H₂₄N₂O₄·HCl | [1][2] |
| Appearance | White to off-white crystalline solid or powder. | [1] |
| Purity | Typically ≥98-99% by HPLC. | |
| Storage Conditions | Store sealed, protected from moisture and light at 2–8°C. | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a fundamental component in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides.[5] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of lysine, preventing unwanted reactions during peptide chain elongation.[6] This protection is crucial for the stepwise and controlled assembly of amino acids into a desired peptide sequence.
The Fmoc group is notably base-labile, allowing for its removal under mild conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF). This orthogonality to the acid-labile side-chain protecting groups and the resin linker is a key advantage of the Fmoc/tBu strategy in SPPS.
Experimental Protocol: Fmoc Deprotection
A standard protocol for the removal of the Fmoc group from the N-terminus of a resin-bound peptide is as follows:
-
Resin Washing: The peptide-resin is washed multiple times with DMF to remove residual reagents and byproducts from the previous coupling step.
-
Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes) to cleave the Fmoc group.[7] This step is often repeated to ensure complete deprotection.
-
Washing: Following deprotection, the resin is thoroughly washed again with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
References
- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. novacellbio.com [novacellbio.com]
- 7. chempep.com [chempep.com]
Solubility Profile of Fmoc-Lys-OH Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Lys-OH hydrochloride (Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine hydrochloride), a critical building block in solid-phase peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs). Understanding the solubility of this compound in various solvents is paramount for its effective handling, reaction optimization, and formulation.
Core Principles of Solubility
This compound is a derivative of the essential amino acid lysine, featuring a bulky, hydrophobic Fmoc protecting group and a hydrophilic amino acid backbone with a hydrochloride salt. This amphipathic nature results in a varied solubility profile across different solvent classes. The presence of the hydrochloride salt generally enhances its solubility in polar and aqueous solutions compared to its free base counterpart.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its related compounds in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. The data for the free base (Fmoc-Lys-OH) and the D-enantiomer are provided for comparative purposes, as they may offer insights into the solubility behavior of the L-enantiomer hydrochloride salt.
| Compound | Solvent | Solubility (mg/mL) | Conditions |
| Fmoc-L-Lys-OH Hydrochloride | Dimethylformamide (DMF) | 150 | - |
| Fmoc-L-Lys-OH Hydrochloride | Dimethyl sulfoxide (DMSO) | 125 | Requires sonication |
| Fmoc-D-Lys-OH Hydrochloride | Dimethyl sulfoxide (DMSO) | 200 | Requires sonication |
| Fmoc-L-Lys-OH (Free Base) | Dimethyl sulfoxide (DMSO) | 50 | Requires sonication and pH adjustment to 2 |
| Fmoc-L-Lys-OH (Free Base) | Methanol (MeOH) | 5.74 | Requires sonication and pH adjustment to 6 |
| Fmoc-L-Lys-OH (Free Base) | Water (H₂O) | 3.64 | Requires sonication and pH adjustment to 3 |
Data compiled from multiple sources.[1][2][3][4]
Qualitative Solubility Information
In addition to the quantitative data, several sources describe the qualitative solubility of this compound:
-
Highly Polar Solvents : It is generally considered to have good solubility in highly polar solvents such as water.[5][6]
-
Organic Solvents : It is also soluble in various organic solvents, including acetone, chloroform, and dichloromethane.[5]
Experimental Protocol for Solubility Determination
For researchers who need to determine the solubility of this compound in a specific solvent system, the following protocol, based on the widely accepted shake-flask method, is recommended.[7][8]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation : Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition : Add a precise volume of the solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in a constant temperature environment (e.g., 25°C) on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection : Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution : Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis : Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation : Calculate the original solubility in mg/mL by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility testing.
Conclusion
The solubility of this compound is a critical parameter for its application in peptide synthesis and drug development. While it exhibits good solubility in polar aprotic solvents like DMF and DMSO, its solubility in aqueous and protic solvents can be more limited and may require pH adjustment. For applications requiring specific solvent systems, it is recommended to experimentally determine the solubility using a robust method such as the shake-flask protocol outlined in this guide. This will ensure accurate and reproducible results in research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 139262-23-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bmglabtech.com [bmglabtech.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. Its introduction revolutionized solid-phase peptide synthesis (SPPS) by offering a milder, more versatile, and efficient alternative to traditional methods. This technical guide provides an in-depth exploration of the core principles governing the use of Fmoc-protected amino acids, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their peptide synthesis endeavors.
Introduction to Fmoc Chemistry in Peptide Synthesis
Solid-phase peptide synthesis is a stepwise process where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin.[1] To ensure the selective formation of the desired peptide bonds and prevent unwanted side reactions and polymerization, the α-amino group of each incoming amino acid must be temporarily protected.[1] The Fmoc group, introduced by Carpino and Han in 1970, has gained widespread adoption for this purpose, largely supplanting the older tert-butyloxycarbonyl (Boc) protecting group.[1]
The dominance of Fmoc chemistry stems from its principle of orthogonality. The Fmoc group is labile to mild basic conditions, typically a solution of piperidine, while the protecting groups for the amino acid side chains are labile to strong acids.[2][3] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely removing the side-chain protecting groups. The final cleavage of the peptide from the resin and removal of all side-chain protecting groups is then accomplished in a single step with a strong acid cocktail.[4]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of a weak base like piperidine preserves the integrity of acid-sensitive amino acid residues and linkers.[2][]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling selective deprotection.[2][3]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step.[6][7][8]
-
Automation and High-Throughput Synthesis: The mild reaction conditions and reliable chemistry are well-suited for automated peptide synthesizers.[1]
The Chemistry of Fmoc-Protected Amino Acids
An Fmoc-protected amino acid consists of three key components: the amino acid backbone, the N-α-Fmoc protecting group, and, if necessary, a side-chain protecting group.[6] The Fmoc group itself is a urethane-type protecting group, which helps to suppress racemization during the activation and coupling steps.[9]
The Fmoc Deprotection Mechanism
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is typically carried out using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10]
The mechanism proceeds in two main steps:
-
Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene ring.[10]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain. The highly reactive DBF is then trapped by piperidine to form a stable adduct.[10][11]
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine1 [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Piperidine1 -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-Elimination"]; Intermediate -> DBF [label="β-Elimination"]; DBF -> Adduct [label="+ Piperidine"]; Piperidine2 -> Adduct [style=invis]; } END_DOT
The formation of the DBF-piperidine adduct can be monitored spectrophotometrically at approximately 301 nm, providing a method to track the progress of the deprotection reaction.[8][12]
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process involving the repeated steps of deprotection and coupling to elongate the peptide chain.
Deprotection
As previously described, this step involves the removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.
Coupling
Following deprotection and washing, the next Fmoc-protected amino acid is introduced. To facilitate the formation of a peptide bond, the carboxylic acid of the incoming amino acid must be activated.[12] This is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DIC) and uronium/aminium salts (e.g., HBTU, HATU, PyBOP).[13][14] These reagents react with the amino acid to form a highly reactive intermediate that is readily attacked by the free amine of the peptide chain on the resin.[13]
| Coupling Reagent | Full Name | Class | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Effective, widely used, and cost-effective.[13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly efficient, particularly for sterically hindered amino acids.[12] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Offers rapid coupling with low racemization.[15] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | A classic and effective combination that minimizes racemization.[14] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium | High efficiency comparable to HATU, with more water-soluble byproducts, facilitating purification.[13] |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may need to be optimized depending on the specific peptide sequence and scale of the synthesis.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as DMF (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4][15]
-
Drain the solvent.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[16]
-
Agitate the mixture for an initial 3-5 minutes, then drain.[4]
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-20 minutes to ensure complete deprotection.[4][13]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13][16]
Amino Acid Coupling (HBTU/DIEA Example)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-3.8 equivalents) in DMF.[4]
-
Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution to serve as a base.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[4][13] The progress can be monitored using a qualitative test like the Kaiser test to check for the presence of free primary amines.[4]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[4]
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[4]
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[4]
Quantitative Data in Fmoc SPPS
| Parameter | Typical Value/Range | Notes |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) | The most common reagent for Fmoc removal.[16][18] |
| Deprotection Time | 5-20 minutes (often in two steps) | Can be extended for difficult sequences.[4][13] Microwave-assisted synthesis can reduce this time significantly.[17][19] |
| Amino Acid Equivalents | 3-5 equivalents per coupling | Relative to the loading capacity of the resin.[15][20] |
| Coupling Reagent Equiv. | 3-5 equivalents per coupling | Stoichiometry is typically matched to the amino acid.[15][20] |
| Base Equivalents (e.g., DIEA) | 6-10 equivalents per coupling | A larger excess is often used to ensure the reaction environment remains basic.[4][15] |
| Coupling Time | 30-240 minutes | Highly dependent on the specific amino acids being coupled and the coupling reagent used.[13][15] |
| UV Monitoring Wavelength | ~301 nm | Corresponds to the absorbance of the DBF-piperidine adduct.[8][12] |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | A standard cocktail (Reagent K). The composition of scavengers (H₂O, TIS) is adjusted based on the amino acid composition.[4][21] |
| Cleavage Time | 2-4 hours | Can be longer for complete removal of certain side-chain protecting groups.[15][21] |
Common Side Reactions and Troubleshooting
While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic conditions. This can lead to racemization and the formation of β-peptides.[22][23]
-
Diketopiperazine Formation: At the dipeptide stage, particularly with proline as one of the first two residues, the N-terminal amine can cyclize onto the ester linkage with the resin, cleaving the dipeptide from the support.[22]
-
Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to racemization, particularly for amino acids like histidine and cysteine.[12][14]
-
Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[22]
// Nodes Start [label="Low Yield or Purity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Coupling [label="Incomplete Coupling?\n(Positive Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Deprotection [label="Incomplete Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aggregation [label="Aggregation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Other Side Reactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Coupling [label="Solution:\n- Double couple\n- Use stronger activator (e.g., HATU)\n- Increase reaction time/temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Deprotection [label="Solution:\n- Extend deprotection time\n- Use DBU as a stronger base", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Aggregation [label="Solution:\n- Use chaotropic salts\n- Switch to a different solvent (e.g., NMP)\n- Incorporate pseudoprolines", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Side_Reactions [label="Solution:\n- Optimize protecting groups\n- Modify coupling/deprotection conditions\n- Adjust cleavage cocktail", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incomplete_Coupling; Incomplete_Coupling -> Incomplete_Deprotection [label="No"]; Incomplete_Deprotection -> Aggregation [label="No"]; Aggregation -> Side_Reactions [label="No"];
Incomplete_Coupling -> Sol_Coupling [label="Yes"]; Incomplete_Deprotection -> Sol_Deprotection [label="Yes"]; Aggregation -> Sol_Aggregation [label="Yes"]; Side_Reactions -> Sol_Side_Reactions [label="Yes"]; } END_DOT
Conclusion
The use of Fmoc-protected amino acids has fundamentally advanced the field of peptide synthesis, enabling the routine production of complex peptides with high purity and yield. A thorough understanding of the underlying chemical principles, from the mechanism of deprotection to the selection of appropriate coupling reagents and the mitigation of potential side reactions, is paramount for success. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively harness the power of Fmoc chemistry in their scientific pursuits.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. rsc.org [rsc.org]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 20. academic.oup.com [academic.oup.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. peptide.com [peptide.com]
- 23. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Beginner's Guide to Fmoc-Lys(Boc)-OH in Peptide Research: An In-depth Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. For the synthesis of peptides containing the amino acid lysine, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH, is an indispensable building block. This guide provides a comprehensive technical overview of Fmoc-Lys(Boc)-OH for researchers new to peptide synthesis, covering its core principles, experimental protocols, and analytical characterization.
The utility of Fmoc-Lys(Boc)-OH lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the lysine side chain is protected by the acid-labile Boc group.[1][2] This dual-protection strategy allows for the selective deprotection of the α-amino group during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS), while the lysine side chain remains protected.[] The Boc group is only removed during the final cleavage of the peptide from the solid support under strong acidic conditions.[4][5]
Physicochemical Properties of Fmoc-Lys(Boc)-OH
A thorough understanding of the physicochemical properties of Fmoc-Lys(Boc)-OH is crucial for its proper handling and use in peptide synthesis.
| Property | Value | References |
| Chemical Formula | C₂₆H₃₂N₂O₆ | [4][6][7] |
| Molecular Weight | 468.54 g/mol | [4][6] |
| CAS Number | 71989-26-9 | [4][6][7] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 125-140 °C | [8] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
The Core of Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for synthesizing peptides in a laboratory setting.[5] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process, as illustrated below.
Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Orthogonal Protection Strategy
The success of Fmoc-SPPS hinges on the concept of orthogonal protection . This means that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting each other.[1][2][9] In the case of Fmoc-Lys(Boc)-OH, the Fmoc group is removed by a base (e.g., piperidine), while the Boc group is stable to this condition. Conversely, the Boc group is removed by a strong acid (e.g., trifluoroacetic acid - TFA), which does not affect the peptide bonds.
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of a peptide containing lysine using Fmoc-Lys(Boc)-OH. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation (Swelling)
-
Objective: To swell the resin in a suitable solvent to allow for efficient diffusion of reagents.
-
Protocol:
-
Place the desired amount of resin (e.g., Wang resin or Rink Amide resin) in a reaction vessel.[10]
-
Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL per gram of resin).[10]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[11][12]
-
Drain the DMF from the reaction vessel.[10]
-
Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[11]
-
Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10]
-
Amino Acid Coupling
-
Objective: To form a peptide bond between the free N-terminus on the resin and the incoming Fmoc-amino acid. This protocol uses HBTU/HOBt as the coupling activators.
-
Protocol:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) and 3-4 equivalents of HOBt in DMF.
-
Add 3-4 equivalents of HBTU to the amino acid solution.
-
Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Cleavage and Final Deprotection
-
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (including the Boc group from lysine).
-
Protocol:
-
After the final coupling and deprotection step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[10]
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Analysis and Characterization of the Synthetic Peptide
After synthesis, it is crucial to verify the identity and purity of the peptide. The two primary analytical techniques used for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the synthetic peptide.[13] The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their hydrophobicity.
-
Expected Results: A successful synthesis will show a major peak corresponding to the desired peptide, with smaller peaks representing impurities.[8][14] The purity is calculated as the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15][16] This provides strong evidence that the correct amino acid sequence has been synthesized.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the target peptide.[16] For peptides, it is common to observe multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which can be used to calculate the molecular mass of the peptide.[17]
Potential Side Reactions Involving Lysine
While Fmoc-Lys(Boc)-OH is a robust building block, certain side reactions can occur during peptide synthesis.
-
Incomplete Deprotection/Coupling: Failure to completely remove the Fmoc group or achieve complete coupling at each step will result in deletion sequences (peptides missing one or more amino acids).
-
Premature Fmoc Removal: The free ε-amino group of a deprotected lysine residue within the peptide sequence can, in some cases, be basic enough to cause the premature removal of the Fmoc group from the N-terminus, leading to the insertion of an extra amino acid.
-
Side-Chain Acylation: If the Boc protecting group on the lysine side chain is prematurely removed, the ε-amino group can be acylated during a subsequent coupling step, leading to branched peptides.[18]
-
Racemization: The chiral integrity of the amino acids can be compromised under certain activation and coupling conditions, although this is less common with standard coupling reagents like HBTU/HOBt.[19]
Conclusion
Fmoc-Lys(Boc)-OH is a cornerstone of modern peptide synthesis, enabling the incorporation of lysine into peptide sequences with high fidelity. Its orthogonal protection scheme is fundamental to the success of Fmoc-based SPPS. By understanding the principles of its use, following established protocols, and being aware of potential side reactions, researchers can confidently and efficiently synthesize a wide range of lysine-containing peptides for applications in research, diagnostics, and therapeutic development. Careful purification and rigorous analytical characterization are essential final steps to ensure the quality and integrity of the synthesized peptide.
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. youtube.com [youtube.com]
- 6. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. agilent.com [agilent.com]
- 14. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-L-lysine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-lysine hydrochloride stands as a critical reagent in the field of biochemistry and pharmaceutical sciences, primarily serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, enable the precise and efficient assembly of complex peptide chains. This guide provides an in-depth overview of its core features, physicochemical properties, and standardized protocols for its application in synthesis.
Physicochemical Properties
Fmoc-L-lysine hydrochloride is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances solubility in aqueous solutions, a beneficial characteristic for various laboratory applications.[1] Key quantitative data are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 139262-23-0 | [1][3][4] |
| Molecular Formula | C₂₁H₂₄N₂O₄·HCl | [3][4] |
| Molecular Weight | 404.9 g/mol | [3][4] |
| Purity | ≥ 98 - 99.5% (by HPLC) | [2][3][5] |
| Appearance | White to off-white powder/solid | [1][3][6] |
| Melting Point | ~ 190 °C | [3] |
| Optical Rotation | [a]21.8/D = -10 ± 2.5 ° (c=1 in DMF) | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [6] |
| Storage Conditions | 2 - 8 °C, protected from moisture and light | [2][3] |
Core Features and Applications
The utility of Fmoc-L-lysine hydrochloride stems from the properties of the Fmoc protecting group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for the selective deprotection of the α-amino group during peptide synthesis without affecting other acid-labile side-chain protecting groups.[3] This orthogonality is the foundation of Fmoc-based SPPS.
Its principal applications include:
-
Peptide Synthesis : It is an essential building block for incorporating lysine residues into peptide sequences via SPPS.[1][3] The free ε-amino group on the lysine side chain can be either protected with an orthogonal protecting group (like Boc) or left available for post-synthesis modifications.
-
Drug Development : The compound is extensively used in the development of peptide-based therapeutics, including vaccines and drug delivery systems.[3] The lysine side chain provides a site for attaching various functionalities to enhance solubility, biological activity, or stability.[3]
-
Bioconjugation : Fmoc-L-lysine hydrochloride is employed to link peptides to other biomolecules, such as antibodies or enzymes, creating targeted diagnostic and therapeutic agents.[3]
-
PROTAC Synthesis : It can serve as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
General Synthesis Pathway
The preparation of Fmoc-L-lysine involves a strategic two-step orthogonal protection method. First, the ε-amino group of L-lysine hydrochloride is temporarily protected by reacting it with an aromatic aldehyde to form an imine intermediate. Subsequently, the α-amino group is protected using an Fmoc-reagent (such as Fmoc-Cl or Fmoc-OSu). Finally, the imine is hydrolyzed under acidic conditions to liberate the ε-amino group, yielding the desired Nα-Fmoc-L-lysine product.[7]
Experimental Protocols
Key Experiment: Incorporation of Fmoc-L-lysine hydrochloride in SPPS
This protocol outlines a single coupling cycle for adding an Fmoc-L-lysine residue to a growing peptide chain on a solid support resin.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide resin) with a pre-existing peptide chain
-
Fmoc-L-lysine hydrochloride
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: The resin is thoroughly washed with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, Fmoc-L-lysine hydrochloride (3 equivalents relative to resin loading) is dissolved in DMF. HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) are added to activate the carboxylic acid group. The mixture is pre-activated for 5-10 minutes.
-
Coupling Reaction: The activated amino acid solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with agitation.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF (5 times) and DCM (3 times) to remove unreacted reagents and by-products.
-
Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid to be added to the peptide chain.
Conclusion
Fmoc-L-lysine hydrochloride is an indispensable reagent for the synthesis of peptides for research, diagnostic, and therapeutic purposes. Its well-defined chemical properties and the robust nature of the Fmoc protection strategy provide a reliable and efficient means to incorporate lysine residues into complex biomolecules.[3] The standardized protocols for its use in SPPS have streamlined the production of custom peptides, accelerating innovation in drug discovery and protein engineering.[3]
References
- 1. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]
- 2. novacellbio.com [novacellbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fmoc-Lys-OH hydrochloride | 139262-23-0 [chemicalbook.com]
- 7. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Lys(Boc)-OH Hydrochloride in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nε-Boc-L-lysine hydrochloride (Fmoc-Lys(Boc)-OH·HCl) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides. Its dual-protection scheme, with the acid-labile Boc group on the side chain and the base-labile Fmoc group on the α-amino group, allows for the strategic incorporation of lysine into peptide sequences. Lysine is a critical amino acid in many therapeutic peptides, contributing to their solubility, charge, and providing a site for post-synthesis modifications such as pegylation, glycosylation, or the attachment of cytotoxic drugs. This document provides detailed application notes and experimental protocols for the use of Fmoc-Lys(Boc)-OH in the synthesis of therapeutic peptides, with a focus on antimicrobial peptides and GLP-1 receptor agonists.
Introduction
Lysine, an essential amino acid, plays a pivotal role in the structure and function of numerous therapeutic peptides. Its primary ε-amino group is positively charged at physiological pH, which can be crucial for interactions with biological targets. Furthermore, this side chain serves as a versatile handle for bioconjugation to enhance the therapeutic properties of peptides.[1][2]
Fmoc-Lys(Boc)-OH is the most commonly used derivative for incorporating lysine in Fmoc-based SPPS.[3][4] The orthogonal protection strategy is key to its utility: the Fmoc group is removed at each cycle of peptide elongation under mild basic conditions (e.g., piperidine), while the Boc group remains stable. The Boc group is only removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[5][6] This ensures the selective deprotection of the lysine side chain at the end of the synthesis, preventing unwanted side reactions.[5]
Applications in Therapeutic Peptide Synthesis
Fmoc-Lys(Boc)-OH is integral to the synthesis of a wide array of therapeutic peptides, including:
-
Antimicrobial Peptides (AMPs): Lysine's positive charge is critical for the initial electrostatic interaction of AMPs with the negatively charged bacterial membrane, a key step in their mechanism of action.[3][6][7][8]
-
GLP-1 Receptor Agonists: In drugs like Liraglutide, a lysine residue serves as an attachment point for a fatty acid side chain, which promotes binding to albumin in the bloodstream, thereby extending the peptide's half-life.[9][10]
-
Peptide Vaccines: Lysine residues can be used to attach adjuvants or for conjugation to carrier proteins to enhance the immunogenicity of synthetic peptide antigens.
-
Targeted Drug Delivery: The lysine side chain can be used to conjugate cytotoxic agents or imaging molecules for targeted delivery to cancer cells.[2]
Experimental Protocols
General Protocol for Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic therapeutic peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, loading 0.4-0.8 mmol/g)
-
Fmoc-amino acids (including Fmoc-Lys(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[11]
-
Fmoc Deprotection (First Amino Acid): If starting with a pre-loaded resin, deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.[12]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[13]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), recoupling may be necessary.
-
Fmoc Deprotection (Chain Elongation):
-
Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 10-15 minutes. Drain.[13]
-
-
Washing: Wash the resin with DMF (5x) to remove piperidine and the Fmoc-adduct.
-
Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid, including Fmoc-Lys(Boc)-OH, in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 6) and wash the resin thoroughly with DMF and then DCM. Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[11] This step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[14]
-
Quantitative Data
The success of peptide synthesis is evaluated by the yield and purity of the final product. The following tables provide representative data for SPPS.
| Parameter | Typical Value | Factors Influencing the Outcome |
| Coupling Efficiency | >99% per step | Choice of coupling reagents, reaction time, temperature, and absence of steric hindrance. |
| Crude Peptide Purity | 50-85% | Peptide sequence (hydrophobicity, aggregation-prone sequences), length of the peptide, and efficiency of each synthesis step.[15] |
| Final Purity (after HPLC) | >95% or >98% | Efficiency of the HPLC purification protocol (column chemistry, gradient). |
| Overall Yield | 10-40% | Dependent on the number of amino acids and the efficiency of each coupling and deprotection step. For a 70-mer peptide, a 99.5% yield at each step results in a 50% overall theoretical yield. |
Table 1: Representative Quantitative Data for Solid-Phase Peptide Synthesis.
| Amino Acid | Protecting Group | Supplier Purity | Purity after In-house Purification |
| Fmoc-Lys(Boc)-OH | Boc | 99.58% | 99.85% |
| Fmoc-Thr(tBu)-OH | tBu | 99.75% | 99.89% |
| Fmoc-Gln(Trt)-OH | Trt | 99.39% | 99.72% |
Table 2: Example of Purity Improvement of Fmoc-Amino Acids Prior to Synthesis. Data adapted from a study on Glucagon synthesis.[16]
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway of Liraglutide (a GLP-1 Receptor Agonist)
Caption: Simplified signaling pathway of Liraglutide upon binding to the GLP-1 receptor.
Mechanism of Action of Cationic Antimicrobial Peptides
Caption: General mechanism of action for cationic antimicrobial peptides.
Conclusion
Fmoc-Lys(Boc)-OH hydrochloride is an indispensable reagent for the synthesis of therapeutic peptides. Its robust and orthogonal protection scheme facilitates the reliable incorporation of lysine into complex peptide sequences. The protocols and data presented herein provide a comprehensive guide for researchers in the field of peptide-based drug discovery and development, enabling the efficient synthesis of peptides with high purity and yield. The versatility of the lysine side chain for post-synthesis modifications further underscores the importance of Fmoc-Lys(Boc)-OH in creating next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of arginine and lysine in the antimicrobial mechanism of histone‐derived antimicrobial peptides – ScienceOpen [scienceopen.com]
- 4. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]
- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of arginine and lysine in the antimicrobial mechanism of histone-derived antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aminer.cn [aminer.cn]
- 10. US20180057558A1 - Synthesis of GLP-1 Peptides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 4.1.1. Peptides Synthesis Preparation [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. iris.cnr.it [iris.cnr.it]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Bioconjugation Utilizing Fmoc-Lys-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys-OH hydrochloride is a cornerstone building block in modern bioconjugation, serving as a versatile precursor for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and PROTACs.[1] Its fluorenylmethoxycarbonyl (Fmoc) protected α-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the ε-amino group of the lysine side chain provides a reactive handle for subsequent, site-specific modification.[2][3]
This document provides detailed application notes and experimental protocols for several key bioconjugation techniques that leverage Fmoc-Lys-OH and its orthogonally protected derivatives. These methods enable the precise attachment of a wide array of moieties, including fluorophores, small molecule drugs, and larger biomolecules, to a peptide backbone.
Core Concepts in Fmoc-Lysine Bioconjugation
The strategic use of orthogonally protected Fmoc-Lysine derivatives is central to achieving site-specific bioconjugation. These derivatives bear a second protecting group on the lysine's ε-amino group that can be removed under conditions that do not affect the Fmoc group on the α-amino group or other side-chain protecting groups. This allows for the selective deprotection and modification of the lysine side chain at a desired point during or after peptide synthesis.
Common orthogonally protected Fmoc-Lysine derivatives include:
-
Fmoc-Lys(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4][5] This exposes the ε-amino group for conjugation in solution.
-
Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-sensitive and can be selectively removed on-resin using dilute TFA, allowing for side-chain modification while the peptide is still attached to the solid support.
-
Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is removed with dilute hydrazine, providing another layer of orthogonality.
-
Fmoc-Lys(N₃)-OH: The azide group is not a protecting group but a functional handle for bioorthogonal "click chemistry" reactions.[6]
-
Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group is removed by palladium catalysis, offering a distinct deprotection strategy.[7]
Quantitative Data Summary
The efficiency of bioconjugation reactions can vary significantly depending on the chosen chemistry, the nature of the peptide and the molecule to be conjugated, and the reaction conditions. The following tables summarize representative quantitative data for common bioconjugation techniques involving lysine residues. It is important to note that these values are illustrative and optimal yields and purity should be determined empirically for each specific application.
Table 1: NHS Ester Conjugation Yields
| Peptide/Protein | Conjugated Molecule | Molar Excess of NHS Ester | Reaction Time (h) | pH | Yield (%) | Purity (%) | Reference/Notes |
| Model Peptide | Fluorescent Dye | 10-20 | 2-4 | 8.5 | >90 | >95 | Typical conditions for labeling peptides with fluorescent dyes. |
| Monoclonal Antibody | Drug-Linker | 5-10 | 1-2 | 8.0-9.0 | 70-90 | Variable | Yields for ADC production can vary based on desired drug-to-antibody ratio (DAR). |
| Peptide on Resin | Biotin-NHS | 5 | 2 | 8.0 | High | >90 | On-resin conjugation can be highly efficient. |
Table 2: Click Chemistry (CuAAC and SPAAC) Conjugation Yields
| Peptide/Protein | Conjugation Partner | Reaction Type | Reaction Time (h) | Yield (%) | Purity (%) | Reference/Notes |
| Azide-Peptide | Alkyne-Fluorophore | CuAAC | 1-4 | >95 | >98 | Copper-catalyzed click chemistry is generally very high yielding.[8] |
| Azide-Antibody | DBCO-Drug | SPAAC | 4-12 | >90 | >95 | Strain-promoted click chemistry is bioorthogonal and highly efficient.[2] |
| Alkyne-Peptide on Resin | Azide-PEG | CuAAC | 2-6 | >95 | >95 | On-resin click reactions are highly effective for peptide modification. |
Table 3: Maleimide Conjugation Yields (via Thiol Introduction)
| Peptide/Protein | Conjugated Molecule | Molar Excess of Maleimide | Reaction Time (h) | pH | Yield (%) | Purity (%) | Reference/Notes |
| Thiolated Peptide | Maleimide-Drug | 1.5-5 | 1-2 | 6.5-7.5 | >90 | >95 | Reaction of maleimides with thiols is highly efficient and selective within this pH range.[1] |
| Reduced Antibody | Maleimide-Linker | 5-10 | 2-4 | 7.0 | 80-95 | Variable | For conjugation to cysteine residues. |
| Thiolated Peptide | Maleimide-Fluorophore | 10-20 | 2 | 7.2 | >90 | >95 | Common conditions for fluorescently labeling thiolated peptides.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Boc)-OH
This protocol describes the manual synthesis of a peptide containing a lysine residue with a Boc-protected side chain using standard Fmoc chemistry.
Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Lys(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a collection tube.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: On-Resin Lysine Side-Chain Modification via Mtt Deprotection
This protocol describes the selective deprotection of the Mtt group from a lysine side chain and subsequent acylation while the peptide is still attached to the resin.
Workflow Diagram:
Caption: Workflow for on-resin side-chain modification of a lysine residue.
Materials:
-
Peptide-resin containing an Fmoc-Lys(Mtt)-OH residue
-
1% (v/v) TFA in DCM
-
10% (v/v) diisopropylethylamine (DIEA) in DMF
-
Carboxylic acid for conjugation
-
HBTU or HATU
-
DIEA
-
DMF, DCM
Procedure:
-
Mtt Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes. Repeat 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
-
Washing and Neutralization:
-
Wash the resin with DCM (5 x 1 min).
-
Neutralize the resin with 10% DIEA in DMF (3 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
-
Side-Chain Acylation:
-
In a separate vial, dissolve the carboxylic acid (3-5 eq.), HBTU or HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Add the acylation solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol as described in Protocol 1.
Protocol 3: Bioconjugation via NHS Ester Chemistry
This protocol describes the conjugation of an NHS ester-activated molecule to the deprotected ε-amino group of a lysine residue in a purified peptide.
Workflow Diagram:
Caption: Workflow for NHS ester conjugation to a peptide.
Materials:
-
Purified peptide containing a free lysine ε-amino group
-
NHS ester-activated molecule
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-9.0)
-
RP-HPLC or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare Peptide Solution: Dissolve the purified peptide in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add the NHS ester solution to the peptide solution with gentle vortexing. A 5-20 fold molar excess of the NHS ester is typically used.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if the label is photosensitive.
-
-
Purification:
-
Purify the peptide conjugate from excess reagent and byproducts using RP-HPLC or SEC.
-
Lyophilize the pure fractions to obtain the final conjugate.
-
-
Characterization: Confirm the identity and purity of the conjugate by MS and analytical RP-HPLC.
Protocol 4: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" conjugation of an alkyne-containing molecule to a peptide synthesized with Fmoc-Lys(N₃)-OH.
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Purified peptide containing an azide group
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or other suitable organic solvent
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a minimal amount of DMSO and then dilute into the reaction buffer. A slight molar excess (1.1-1.5 eq.) of the alkyne is typically used.
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Combine the peptide and alkyne solutions.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 3.
Protocol 5: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry conjugation of a DBCO-containing molecule to a peptide synthesized with Fmoc-Lys(N₃)-OH.
Workflow Diagram:
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Purified peptide containing an azide group
-
Dibenzocyclooctyne (DBCO)-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or other suitable organic solvent
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Dissolve the DBCO-containing molecule in a minimal amount of DMSO and then dilute into the reaction buffer. A slight molar excess (1.1-1.5 eq.) is typically used.
-
-
Conjugation Reaction:
-
Combine the peptide and DBCO-molecule solutions.
-
Incubate the reaction mixture for 1-24 hours at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations.
-
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 3.
Protocol 6: Maleimide Conjugation via Alloc Deprotection and Thiolation
This protocol outlines a two-step process to introduce a thiol group at a specific lysine residue using Fmoc-Lys(Alloc)-OH, followed by conjugation with a maleimide-functionalized molecule.
Workflow Diagram:
Caption: Workflow for maleimide conjugation via Alloc deprotection and thiolation.
Materials:
-
Peptide-resin containing an Fmoc-Lys(Alloc)-OH residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
DCM, DMF
-
Traut's Reagent (2-iminothiolane)
-
Conjugation buffer (e.g., PBS, pH 7.2, with EDTA)
-
Maleimide-functionalized molecule
Procedure:
-
On-Resin Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.3 eq.) in DCM.
-
Add PhSiH₃ (20 eq.) to the palladium solution.
-
Add the catalyst solution to the resin and agitate for 20-30 minutes. Repeat this step once more.
-
Wash the resin thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min).
-
-
On-Resin Thiolation:
-
Treat the resin with a solution of Traut's Reagent in a suitable buffer to convert the deprotected amine to a thiol.
-
Wash the resin thoroughly.
-
-
Cleavage, Deprotection, and Purification of Thiolated Peptide:
-
Cleave and deprotect the thiolated peptide from the resin using a standard cleavage cocktail.
-
Purify the crude thiolated peptide by RP-HPLC under conditions that preserve the free thiol (e.g., using degassed solvents).
-
-
Maleimide Conjugation:
-
Dissolve the purified thiolated peptide in a degassed conjugation buffer (pH 6.5-7.5).
-
Dissolve the maleimide-functionalized molecule in a minimal amount of DMSO or DMF.
-
Add the maleimide solution (1.5-5 eq.) to the peptide solution and react for 1-2 hours at room temperature.
-
-
Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 3.
Characterization of Bioconjugates
The successful synthesis of a peptide bioconjugate must be confirmed by thorough characterization. The primary techniques used are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the final conjugate and to separate it from starting materials and byproducts. A shift in retention time compared to the unconjugated peptide is indicative of successful conjugation.
-
Mass Spectrometry (MS): Essential for confirming the identity of the bioconjugate by verifying its molecular weight. Techniques such as ESI-MS or MALDI-TOF MS are commonly employed.[6][10]
Conclusion
This compound and its orthogonally protected derivatives are indispensable tools for the synthesis of well-defined peptide bioconjugates. The choice of bioconjugation strategy—be it NHS ester chemistry, click chemistry, or maleimide chemistry—will depend on the specific requirements of the application, including the nature of the molecule to be conjugated, the desired stability of the linkage, and the need for bioorthogonality. The protocols provided herein offer a starting point for researchers to develop and optimize their own bioconjugation workflows, enabling the creation of novel and functional biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. hplc.eu [hplc.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Fmoc-Lys-OH Hydrochloride for Site-Specific Modification of Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of peptides with enhanced therapeutic properties, novel functionalities, and advanced research applications.[1][2] The incorporation of modified amino acids, such as derivatives of lysine, allows for precise control over the peptide's structure and function.[3] Fmoc-L-lysine hydrochloride, with an orthogonally protected side chain, is a key building block in solid-phase peptide synthesis (SPPS) for achieving site-specific modifications.[4][5][6] The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine allows for standard SPPS protocols, while a temporary protecting group on the ε-amino side chain of lysine can be selectively removed to unmask a reactive handle for further chemical elaboration.[6][7] This strategy facilitates a wide range of modifications, including PEGylation, biotinylation, fluorescent labeling, and the attachment of cytotoxic drugs for targeted therapies.[8][9][10]
Principle of Orthogonal Protection for Site-Specific Modification
The power of using protected Fmoc-Lys-OH derivatives lies in the concept of orthogonal protection. In peptide synthesis, protecting groups are considered orthogonal if they can be removed under distinct chemical conditions without affecting each other.[4][5][6] The standard Fmoc/tBu strategy in SPPS involves the use of the base-labile Fmoc group for Nα-protection and acid-labile groups (e.g., Boc, tBu) for side-chain protection.[6]
To achieve site-specific modification of a lysine residue, an Fmoc-Lys derivative with a third type of protecting group on its side chain is incorporated into the peptide sequence. This side-chain protecting group must be stable to the basic conditions used for Fmoc removal and the acidic conditions of the final cleavage, but removable by a specific, non-interfering chemical treatment.
Commonly used orthogonal protecting groups for the lysine side chain include:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde: These are removed by treatment with dilute hydrazine in DMF.[7][11][12] The ivDde group is more sterically hindered and offers greater stability to piperidine treatment than Dde.
-
Mtt (4-methyltrityl): This group is highly acid-labile and can be selectively removed with dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions under which other acid-labile groups like Boc are stable.[13][14][15][16]
-
Alloc (allyloxycarbonyl): This group is removed under neutral conditions using a palladium catalyst.[17]
The selective deprotection of the lysine side chain on the solid support exposes a primary amine, which can then be modified with a variety of reagents before the final cleavage and deprotection of the peptide.[18]
Applications in Research and Drug Development
The ability to site-specifically modify peptides opens up a vast array of applications:
-
Fluorescent Labeling: Attaching fluorescent probes to peptides allows for their use in fluorescence microscopy, receptor binding studies, and enzyme kinetics assays.[19][][21]
-
Biotinylation: The high affinity of biotin for avidin and streptavidin is exploited for peptide immobilization, purification, and detection in various assays like ELISA and Western blotting.[22][23][][25]
-
PEGylation: The conjugation of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability, and in vivo half-life.[8]
-
Drug Conjugation: Peptides can be used to target specific cells or tissues, and the site-specific attachment of cytotoxic drugs allows for the development of targeted cancer therapies with reduced side effects.[8][10][26]
-
Synthesis of Branched and Cyclic Peptides: The exposed lysine side chain can serve as an anchor point for the synthesis of a second peptide chain, creating branched peptides, or for cyclization with another part of the peptide to create more constrained and stable structures.[13][27]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Lys(Dde)-OH into a Peptide Sequence
This protocol describes the incorporation of a lysine residue with a Dde-protected side chain into a peptide using manual solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Dde)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Site-Specific Biotinylation of a Lysine Residue
This protocol details the selective deprotection of the Dde group and subsequent biotinylation of the lysine side chain.[11]
-
Selective Dde Deprotection:
-
After completing the peptide sequence assembly, wash the peptide-resin with DMF.
-
Prepare a solution of 2% hydrazine hydrate in DMF.
-
Add the hydrazine solution to the resin and agitate for 5 minutes.[11][12]
-
Drain the solution and repeat the hydrazine treatment for another 5 minutes.[11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.[11]
-
-
Biotinylation:
-
In a separate vial, dissolve Biotin (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated biotin solution to the peptide-resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the biotinylated peptide by mass spectrometry and analytical HPLC.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the site-specific modification of peptides using orthogonally protected lysine derivatives.
Table 1: Orthogonal Protecting Groups for Lysine Side Chain
| Protecting Group | Cleavage Reagent | Typical Conditions | Stability |
| Boc | Strong Acid (TFA) | 95% TFA in H₂O/Scavengers | Stable to base (piperidine) |
| Dde/ivDde | Hydrazine | 2% Hydrazine in DMF | Stable to acid (TFA) and base (piperidine)[12] |
| Mtt | Dilute Acid | 1% TFA in DCM | Stable to base (piperidine)[13] |
| Alloc | Palladium(0) Catalyst | Pd(PPh₃)₄ in the presence of a scavenger | Stable to acid (TFA) and base (piperidine)[6] |
Table 2: Quantitative Data for On-Resin Modification (Illustrative)
| Modification Step | Reagents & Conditions | Purity (Crude, by HPLC) | Yield (Isolated) | Reference |
| Dde Deprotection | 2% Hydrazine in DMF, 2 x 5 min | >95% deprotection efficiency | - | [11][12] |
| Biotinylation | Biotin, HBTU/HOBt, DIPEA in DMF, 4h | >85% | 60-70% | [] |
| Fluorescent Labeling (FAM) | 5(6)-Carboxyfluorescein, PyBOP/DIPEA in DMF, 12h | >80% | 44% | [21] |
Note: Purity and yield are highly dependent on the peptide sequence, resin, and specific reaction conditions.
Visualizations
Caption: Workflow for site-specific peptide modification.
Caption: Application of a fluorescently labeled peptide probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. chempep.com [chempep.com]
- 10. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 11. rsc.org [rsc.org]
- 12. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Solid-Phase Peptide Modification - ChemistryViews [chemistryviews.org]
- 19. Peptide Labeling [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An approach to the targeted attachment of peptides and proteins to solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 25. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Lys-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis and other areas of organic chemistry. Its removal under mild basic conditions, known as deprotection, is a critical step that requires careful optimization to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the deprotection of Fmoc-L-Lysine hydrochloride (Fmoc-Lys-OH·HCl), a common building block in the synthesis of peptides and other lysine-containing molecules.
Chemical Structure and Deprotection Mechanism
Fmoc-Lys-OH·HCl possesses a lysine backbone with its α-amino group protected by the Fmoc moiety. The deprotection proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of the Fmoc group as dibenzofulvene (DBF), which is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.
Factors Influencing Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Base Selection: The choice of base is critical. While piperidine is the most common and effective base for Fmoc removal, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), morpholine, and piperazine can also be used. The basicity and nucleophilicity of the base affect the reaction rate and the potential for side reactions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are standard for Fmoc deprotection as they effectively solvate both the protected amino acid and the reagents.
-
Concentration: The concentration of the basic reagent directly impacts the reaction kinetics. Higher concentrations generally lead to faster deprotection.
-
Temperature: Most Fmoc deprotections are performed at room temperature. Elevated temperatures can accelerate the reaction but may also increase the risk of side reactions.
-
Reaction Time: Sufficient reaction time is crucial for complete deprotection. Incomplete deprotection can lead to the formation of deletion sequences in solid-phase peptide synthesis (SPPS).
Quantitative Analysis of Deprotection Conditions
The efficiency of Fmoc deprotection can be quantitatively assessed by monitoring the disappearance of the starting material and the appearance of the deprotected product and by-products using techniques like High-Performance Liquid Chromatography (HPLC). The following table summarizes typical conditions and reported outcomes for Fmoc deprotection.
| Base | Concentration (% v/v in DMF) | Substrate | Reaction Time | Deprotection Efficiency (%) | Reference |
| Piperidine | 20% | Fmoc-Val-OH (on resin) | 1.5 min | >99.9% | [1] |
| Piperidine | 20% | Fmoc-Amino Acids (in SPPS) | 5 + 15 min | Standard Condition | [2] |
| Piperazine/DBU | 5% / 2% | Fmoc-Val-OH (on resin) | < 1 min | Faster than 20% Piperidine | [1][3] |
| Dipropylamine (DPA) | 25% | Fmoc-Lys(Boc)-OH (in solution) | 30 min | Rapid DBF release | [4] |
| DBU | 2% | Thioamide-containing peptides | 3 x 2 min | High purity, low epimerization | [5] |
| Morpholine | 50-60% | Peptides in SPPS | N/A | Efficient, minimizes side reactions | [6] |
Note: The data presented is a compilation from various studies, primarily focusing on solid-phase peptide synthesis. Direct kinetic data for the solution-phase deprotection of Fmoc-Lys-OH hydrochloride is less common in the literature, but the principles and relative efficiencies of the bases are transferable.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-Lys-OH·HCl in Solution using Piperidine
This protocol describes a standard procedure for the deprotection of Fmoc-Lys-OH·HCl in a solution phase.
Materials:
-
Fmoc-L-Lysine hydrochloride (Fmoc-Lys-OH·HCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere (optional)
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-Lys-OH·HCl in anhydrous DMF to a concentration of approximately 0.1 M.
-
Addition of Base: While stirring, add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes) and analyzing them by HPLC. The disappearance of the Fmoc-Lys-OH peak and the appearance of the deprotected lysine and the dibenzofulvene-piperidine adduct peak will indicate reaction completion. A typical HPLC method would involve a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Workup: Once the reaction is complete (typically within 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
Precipitation: To the concentrated residue, add an excess of cold diethyl ether to precipitate the deprotected lysine hydrochloride salt.
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with fresh cold diethyl ether two more times.
-
Drying: Dry the resulting white solid under vacuum to obtain the deprotected L-Lysine hydrochloride.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: HPLC Monitoring of Fmoc Deprotection
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A typical gradient would be a linear increase from 5% B to 95% B over 20-30 minutes.
Detection:
-
Monitor at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond if applicable).
Procedure:
-
Inject a small aliquot of the reaction mixture at different time points.
-
Integrate the peak areas of the starting material (Fmoc-Lys-OH) and the product (Lys-OH).
-
Calculate the percentage of deprotection at each time point to determine the reaction kinetics.
Diagrams
Caption: Experimental workflow for the solution-phase Fmoc deprotection of Fmoc-Lys-OH·HCl.
Caption: Simplified mechanism of Fmoc deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Coupling Reagents for Fmoc-Lys(Boc)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection and application of coupling reagents for the incorporation of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). The strategic incorporation of lysine residues is pivotal for the synthesis of peptides with diverse functionalities, including branched peptides, peptides for bioconjugation, and post-translationally modified peptides. The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the synthesis of the target peptide with high purity.
Introduction to Fmoc-Lys(Boc)-OH and the Coupling Reaction
Fmoc-Lys(Boc)-OH is the standard derivative of lysine used in Fmoc-based SPPS.[1][2][3][4][5] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the lysine side chain. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group under basic conditions (e.g., piperidine) to enable peptide chain elongation, while the acid-labile Boc group remains intact until the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[1][4][5]
The formation of a peptide bond involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, in this case, Fmoc-Lys(Boc)-OH, to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support. Coupling reagents, also known as activating agents, facilitate this activation process.
Overview of Common Coupling Reagents
A variety of coupling reagents are available for SPPS, each with its own mechanism of action, efficiency, and potential for side reactions. The most commonly used classes of coupling reagents are carbodiimides and onium salts (aminium/uronium and phosphonium salts).
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective and economical. They are often used in combination with additives like OxymaPure or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.[3][6][7]
-
Onium Salts: These reagents, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient and provide rapid coupling kinetics.[1][8][9] They are pre-activated and often preferred for sterically hindered amino acids or "difficult" sequences. HATU, in particular, is known for its high efficiency due to the formation of a highly reactive OAt-ester intermediate.[1][8] COMU is a newer generation onium salt based on OxymaPure, offering high efficiency and a better safety profile compared to benzotriazole-based reagents.[3]
Quantitative Comparison of Common Coupling Reagents
The efficiency of coupling reagents can be influenced by several factors, including the peptide sequence, reaction conditions, and the specific amino acid being coupled. While a direct head-to-head comparison for Fmoc-Lys(Boc)-OH is not extensively documented in a single study, the relative performance of these reagents is well-established for general and challenging peptide syntheses. The following table summarizes key performance indicators.
| Coupling Reagent Combination | Relative Reaction Speed | Coupling Efficiency | Risk of Racemization | Notes |
| HATU/DIPEA | Very Fast | Very High | Low | Often considered the most efficient, especially for difficult couplings.[1][8] |
| HBTU/DIPEA | Fast | High | Low | A widely used and effective coupling reagent.[8][9] |
| HCTU/DIPEA | Fast | High | Low | Similar to HBTU but can offer advantages in certain sequences.[1] |
| DIC/OxymaPure | Moderate to Fast | High | Very Low | A modern and safe alternative to HOBt-based methods, showing excellent performance.[6][7] |
| DIC/HOBt | Moderate | High | Low | A classical and cost-effective method, though HOBt has safety concerns.[10] |
| PyBOP/DIPEA | Fast | High | Low | A phosphonium salt-based reagent, known for its high efficiency. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Lys(Boc)-OH to a resin-bound peptide with a free N-terminal amine. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: Coupling using HATU/DIPEA
This protocol is recommended for achieving high coupling efficiency, especially for potentially difficult sequences.
Materials:
-
Fmoc-Lys(Boc)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Following the Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3-5 times).
-
Activation of Fmoc-Lys(Boc)-OH:
-
In a separate reaction vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-2 minutes at room temperature.[8]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Lys(Boc)-OH solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[8]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated ("double coupling").
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Coupling using DIC/OxymaPure
This protocol is a robust and safer alternative to methods employing HOBt.
Materials:
-
Fmoc-Lys(Boc)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
DMF, peptide synthesis grade
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (3-5 times).
-
Activation of Fmoc-Lys(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the pre-activation to proceed for approximately 5 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test.
-
Upon completion, wash the resin with DMF (3-5 times).
-
Mandatory Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.
Signaling Pathway of Peptide Bond Formation
Caption: The two-step process of amino acid activation and coupling for peptide bond formation in SPPS.
Troubleshooting Common Issues in Fmoc-Lys(Boc)-OH Coupling
-
Incomplete Coupling: This is often indicated by a positive Kaiser test after the coupling step.
-
Solution: Perform a "double coupling" by repeating the coupling protocol with fresh reagents. For subsequent couplings of sterically hindered amino acids, consider switching to a more powerful coupling reagent like HATU. Ensure that the resin is adequately swollen and that there is no aggregation.
-
-
Racemization: While less common with urethane-protected amino acids like Fmoc-Lys(Boc)-OH, racemization can sometimes occur, especially with prolonged activation times or the use of strong bases.
-
Solution: Use additives like OxymaPure, which are known to suppress racemization. Avoid unnecessarily long pre-activation and coupling times. Ensure the purity of solvents and reagents.
-
-
Side Chain Reactions: The Boc group on the lysine side chain is generally stable to the basic conditions of Fmoc deprotection. However, prolonged or repeated exposure to harsh conditions could potentially lead to side reactions. In microwave-assisted SPPS at high temperatures, there have been reports of "overcoupling" where the Boc group might be partially removed, leading to chain extension on the lysine side chain.[11]
-
Solution: Adhere to optimized reaction times and temperatures. For microwave synthesis, it may be necessary to lower the temperature during the coupling of lysine. Ensure that the Fmoc deprotection is complete before proceeding to the coupling step to avoid any potential side reactions with residual piperidine.
-
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. bachem.com [bachem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solving solubility issues with Fmoc-Lys-OH hydrochloride in DMF
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Lys-OH hydrochloride, particularly focusing on solubility challenges in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary and most recommended solvent for dissolving this compound for SPPS is high-purity, peptide-synthesis-grade Dimethylformamide (DMF).[1][2] DMF is favored for its ability to efficiently solvate the growing peptide chain and most reagents used in Fmoc chemistry.[2]
Q2: I am experiencing difficulty dissolving this compound in DMF. What are the potential causes?
A2: Several factors can contribute to poor solubility of this compound in DMF:
-
Solvent Quality: The purity of DMF is crucial. DMF can degrade over time to form dimethylamine, which can affect solubility and react with the Fmoc protecting group.[2] Always use fresh, high-purity, anhydrous DMF.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the amino acid derivative.[3]
-
Reagent Quality: Although less common, variations in the crystalline structure or purity of the this compound itself could impact its dissolution.
-
Moisture: The presence of water in the DMF can affect the solubility of protected amino acids.
Q3: Are there alternative solvents or co-solvents that can improve the solubility of this compound?
A3: Yes, if you encounter persistent solubility issues with DMF, several alternatives can be considered:
-
N-Methylpyrrolidone (NMP): NMP is a common alternative to DMF and is known for its excellent solvating properties in peptide synthesis.[1][2]
-
Dimethyl Sulfoxide (DMSO): DMSO can be used as a co-solvent with DMF to enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[1][4][5] A common mixture is 10-25% DMSO in DMF.
-
"Greener" Alternatives: For more environmentally friendly options, solvents like 2-MeTHF and N-butylpyrrolidinone (NBP) are being explored.[4][6]
Q4: Can heating the solution help to dissolve this compound?
A4: Gentle warming can be an effective technique to aid dissolution. Heating the DMF solution to approximately 30-40°C while stirring can improve the solubility of this compound.[1] However, avoid excessive or prolonged heating, as this can lead to degradation of the Fmoc-amino acid.
Q5: Will the hydrochloride salt of Fmoc-Lys-OH affect its solubility compared to the free base?
A5: The hydrochloride salt form of Fmoc-Lys-OH is generally used to enhance its stability and handling. While it is designed to be soluble in polar organic solvents like DMF, its solubility characteristics might slightly differ from the free amino acid. The presence of the hydrochloride may require the addition of a base, such as Diisopropylethylamine (DIPEA), during the coupling step to neutralize the salt and facilitate the reaction.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.
Issue: this compound powder does not fully dissolve or forms a suspension in DMF.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fmoc-Lys-OH·HCl solubility.
Experimental Protocols
Protocol for Dissolving this compound in DMF for SPPS
This protocol outlines the standard procedure for preparing a solution of this compound for use in solid-phase peptide synthesis.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Sterile, dry reaction vessel or vial
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block (optional)
-
Sonication bath (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination with water.
-
Solvent Dispensing: In a fume hood, dispense the required volume of high-purity DMF into the reaction vessel.
-
Weighing: Accurately weigh the required amount of this compound.
-
Addition: Slowly add the this compound powder to the DMF while stirring.
-
Dissolution:
-
Continue stirring at room temperature. Many Fmoc-amino acids, including the hydrochloride salts, may take some time to dissolve completely.[1]
-
If the compound does not fully dissolve after 10-15 minutes of stirring, proceed to the optimization steps.
-
-
Optimization (if necessary):
-
Gentle Warming: Place the vessel in a water bath or on a heating block set to 30-40°C. Continue stirring until the solid is completely dissolved.[1] Do not overheat.
-
Sonication: Alternatively, place the vessel in a sonication bath for short intervals (e.g., 2-5 minutes) to aid dissolution.
-
-
Final Solution: Once fully dissolved, the solution is ready for the coupling step in your SPPS protocol. Ensure the solution is clear before use.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| Fmoc-Lys-OH | DMSO | 50 mg/mL (135.71 mM) | Requires sonication and pH adjustment to 2 with 1M HCl.[8] |
| Fmoc-Lys-OH | Methanol | 5.74 mg/mL (15.58 mM) | Requires sonication and pH adjustment to 6 with HCl.[8] |
| Fmoc-Lys-OH | Water | 3.64 mg/mL (9.88 mM) | Requires sonication and pH adjustment to 3 with 1M HCl.[8] |
| This compound | DMF | Soluble (0.3g in 2ml) | General information provided by a supplier.[9] |
| Fmoc-Lys(Boc)-OH | DMF | Clearly soluble (1 mmole in 2 ml) | Standard for SPPS. |
Logical Relationships in SPPS
The following diagram illustrates the logical steps in a standard Fmoc-SPPS cycle where the dissolution of this compound is a critical preparatory step.
Caption: Standard Fmoc-SPPS cycle workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 139262-23-0 [chemicalbook.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Lysine
This guide provides solutions to common issues encountered during the Nα-Fmoc deprotection of lysine residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection of lysine?
Several factors can contribute to inefficient Fmoc removal for lysine-containing peptides:
-
Steric Hindrance: The bulky nature of the lysine side chain and its protecting group (e.g., Boc), especially when adjacent to other bulky amino acids, can physically obstruct the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, causing the peptide to aggregate on the resin.[1][4] This aggregation can prevent reagents from effectively penetrating the resin and reaching the reaction sites.[1][5] Sequences with repeating hydrophobic residues are particularly prone to this issue.[6]
-
Suboptimal Reagent Conditions: The use of degraded or impure piperidine, incorrect concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain, hindering the deprotection reaction.[1][3]
Q3: How can I detect incomplete Fmoc deprotection of my lysine-containing peptide?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines.[3] After the deprotection step, a positive Kaiser test (resulting in a blue color) indicates the presence of a free N-terminal amine, signifying successful Fmoc removal.[3][7] A negative or weak result suggests incomplete deprotection.[3]
-
UV-Vis Spectroscopy: The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal.[6][8] This adduct has a characteristic absorbance maximum around 301 nm.[3][8]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the peptide can reveal the presence of the Fmoc-protected peptide as a separate, later-eluting peak compared to the desired deprotected peptide.[3][9]
-
Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show a mass corresponding to the desired peptide and another mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[9]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a lysine residue, follow these troubleshooting steps:
Step 1: Initial Verification
-
Perform a Kaiser Test: This is the quickest way to assess the presence of free primary amines. A negative result strongly indicates incomplete deprotection.[5]
-
Check Reagents: Ensure that your piperidine solution is fresh and has been stored correctly.
Step 2: Optimization of Standard Deprotection Protocol
If the Kaiser test is negative or you have other evidence of incomplete deprotection, consider the following modifications to your standard protocol:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common strategy is to perform two treatments: a short one (1-3 minutes) followed by a longer one (15-30 minutes).[2][3]
-
Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency, although this should be done cautiously to avoid side reactions.
-
Ensure Proper Mixing: Agitate the resin sufficiently to ensure that all beads are in constant contact with the deprotection solution.
Step 3: Advanced Troubleshooting for "Difficult" Sequences
For sequences that are known to be problematic (e.g., those prone to aggregation), more robust methods may be necessary:
-
Double Deprotection: Repeat the entire deprotection step with fresh reagents to ensure complete removal of the Fmoc group.[2]
-
Use of Alternative Bases: In cases of severe steric hindrance or aggregation, consider using a stronger base or a combination of bases. A common alternative is the addition of 1,8-Diazabicycloundec-7-ene (DBU).[3] A solution of 2% DBU and 2% piperidine in DMF can be effective.[3] Another alternative to piperidine is 4-methylpiperidine or piperazine.[10]
Quantitative Data Summary
The following table summarizes recommended reagent concentrations and reaction times for Fmoc deprotection.
| Reagent/Cocktail | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 1 x 20 min or 2 steps (e.g., 3 min + 10 min) | The standard and most widely used method.[3][8] |
| Piperidine in NMP | 20% (v/v) | 18 min | N-Methyl-2-pyrrolidone (NMP) can be used as an alternative solvent to DMF.[11] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 5-10 min | DBU is a stronger, non-nucleophilic base that can enhance deprotection kinetics.[3] |
| Piperazine/DBU in NMP | 5% Piperazine, 2% DBU (w/v) | 5 + 30 min (two steps) | An effective alternative that can also minimize diketopiperazine formation.[1][12] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to piperidine | A viable alternative to piperidine.[10] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines on the resin.[3]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Observe the color:
Protocol 2: HPLC Analysis for Incomplete Deprotection
This method provides a quantitative assessment of deprotection efficiency.
Procedure:
-
After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).[3]
-
Dry the resin sample under vacuum.[3]
-
Prepare a cleavage cocktail appropriate for your peptide and resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3][13]
-
Treat the dried resin sample with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Precipitate the cleaved peptide with cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[3]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[3]
-
Analyze the sample by reverse-phase HPLC (RP-HPLC). The presence of a significant peak corresponding to the mass of the Fmoc-protected peptide indicates incomplete deprotection.[3]
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Mitigating Peptide Aggregation with Fmoc-Lys-OH Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of Fmoc-Lys-OH hydrochloride as an additive to prevent peptide aggregation during solid-phase peptide synthesis (SPPS). While not a conventionally documented method, the addition of soluble, unprotected amino acid derivatives may offer a cost-effective strategy to disrupt intermolecular hydrogen bonding and improve synthesis outcomes for difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, growing peptide chains attached to the solid support can interact with each other, primarily through intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, causing the peptide-resin matrix to collapse and become poorly solvated.[1] This phenomenon, known as aggregation, hinders the access of reagents (activated amino acids and deprotection solutions) to the reactive sites, resulting in incomplete reactions, lower yields, and difficult purifications.[1]
Q2: How is this compound proposed to prevent peptide aggregation?
A2: The proposed mechanism for this compound in preventing peptide aggregation is twofold:
-
Disruption of Intermolecular Hydrogen Bonding: The free carboxylic acid and the hydrochloride salt of the ε-amino group of Fmoc-Lys-OH can competitively form hydrogen bonds with the growing peptide chains on the resin. This interference can disrupt the formation of the ordered β-sheet structures that are the primary cause of aggregation.
-
Increased Ionic Strength of the Local Environment: The hydrochloride salt form increases the polarity and ionic strength of the synthesis cocktail.[2][3][4] An increase in ionic strength can help to solvate the peptide chains more effectively and disrupt electrostatic interactions that may contribute to aggregation.
Q3: What are the signs of peptide aggregation during SPPS?
A3: Common indicators of peptide aggregation include:
-
Poor resin swelling or shrinking: The resin beads may appear clumped or reduced in volume.[1]
-
Slow or incomplete Fmoc deprotection: The deprotection reaction, monitored by UV absorbance of the dibenzofulvene-piperidine adduct, may show a flattened and broadened peak.
-
Failed or slow coupling reactions: A positive Kaiser test (indicating free amines) after a coupling step suggests that the activated amino acid could not access the N-terminus of the growing peptide chain.[1]
-
Formation of deletion sequences: Analysis of the crude peptide by mass spectrometry will show peptides missing one or more amino acids.
Q4: Is this compound soluble in standard SPPS solvents?
A4: Yes, this compound is soluble in dimethylformamide (DMF), a common solvent used in SPPS.[5] It is also reported to be soluble in other polar aprotic solvents like DMSO.[5]
Q5: Can the use of this compound lead to side reactions?
A5: Since this compound has a free carboxylic acid, there is a theoretical possibility of it being activated by the coupling reagents and competing with the intended amino acid for coupling to the peptide chain. However, its concentration as an additive would be significantly lower than the activated amino acid, and it is not pre-activated. Careful optimization of the concentration is necessary to minimize this risk.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling for a specific residue (positive Kaiser test) | Severe on-resin aggregation is blocking access to the N-terminus. | 1. Introduce this compound: In the subsequent coupling step, add this compound to the coupling solution (see Protocol 1). 2. Double couple: Repeat the coupling step with a fresh solution of the activated amino acid. 3. Increase temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C) to help disrupt secondary structures. |
| Gradual decrease in swelling and reaction efficiency over several cycles | The peptide sequence is prone to aggregation as it elongates. | 1. Prophylactic use of this compound: For known "difficult sequences", begin adding this compound to the coupling solutions for residues identified as aggregation-prone. 2. Change solvent system: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO (10-15%) to improve solvation. |
| Low purity of crude peptide with multiple deletion sequences | Persistent aggregation throughout the synthesis. | 1. Optimize this compound concentration: Titrate the concentration of the additive (e.g., 0.1 M, 0.2 M) to find the optimal balance between aggregation disruption and potential side reactions. 2. Combine with other anti-aggregation strategies: Use this compound in conjunction with a low-substitution resin or pseudoproline dipeptides at critical points in the sequence. |
| Crude peptide is difficult to dissolve after cleavage | The final peptide product is prone to aggregation in solution. | 1. Incorporate solubilizing tags: Consider redesigning the synthesis to include a temporary hydrophilic tag (e.g., a poly-lysine tail) that can be removed after purification.[1] 2. Use alternative solvents: Attempt to dissolve the crude peptide in small amounts of DMSO or formic acid before diluting it into the purification buffer.[1] |
Experimental Protocols
Protocol 1: Standard Coupling with this compound as an Additive
This protocol describes the addition of this compound during a standard coupling cycle in manual or automated SPPS.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
SPPS grade DMF or NMP
-
This compound
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Prepare the activated amino acid solution:
-
In a suitable vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF or NMP.
-
Add the base (e.g., DIPEA, 6-10 equivalents) and allow the activation to proceed for 1-5 minutes.
-
-
Prepare the this compound additive solution:
-
In a separate vessel, dissolve this compound in DMF or NMP to a final concentration of 0.1-0.2 M.
-
-
Coupling Step:
-
Drain the deprotection solution from the peptide-resin and wash thoroughly with DMF or NMP.
-
Add the prepared this compound solution to the resin and agitate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and the additive.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Protocol 2: Monitoring Peptide Aggregation
This protocol outlines methods to monitor the extent of peptide aggregation during SPPS.
1. Visual Inspection:
-
Observe the resin bed after solvent draining at each step. A significant decrease in the swollen resin volume is indicative of aggregation.
2. UV Monitoring of Fmoc Deprotection:
-
In automated synthesizers with a UV detector, monitor the profile of the Fmoc deprotection peak.
-
A sharp, well-defined peak indicates efficient deprotection.
-
A broad, flattened peak suggests that the deprotection reagent is having difficulty accessing the Fmoc groups due to aggregation.
3. Test Cleavage and Analysis:
-
After a suspected difficult coupling, take a small sample of the resin (10-20 mg).
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analyze the cleaved peptide by LC-MS to identify the presence and extent of deletion sequences.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble (0.3g in 2ml) | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Table 2: Comparison of Anti-Aggregation Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Fmoc-Lys-OH HCl (Proposed) | Disrupts H-bonding, increases ionic strength | Cost-effective, simple to implement | Potential for side reactions, not widely documented |
| Pseudoproline Dipeptides | Induce a "kink" in the peptide backbone, disrupting secondary structure formation | Highly effective, well-documented | Higher cost, sequence-dependent (requires Ser or Thr) |
| Backbone Protection (e.g., Hmb, Dmb) | Prevents backbone H-bond formation | Very effective for severe aggregation | High cost, can be difficult to couple onto the protected residue |
| Chaotropic Salts (e.g., LiCl) | Disrupt water structure and weaken hydrophobic interactions | Effective for disrupting existing aggregates | Can interfere with some coupling reagents, must be thoroughly washed out |
| "Magic Mixture" Solvents | Improve solvation of the peptide-resin complex | Can be effective for highly hydrophobic peptides | More complex solvent preparation and removal |
Visualizations
Caption: Mechanism of on-resin peptide aggregation during SPPS.
Caption: Proposed mechanism of Fmoc-Lys-OH HCl in preventing aggregation.
References
Common side reactions with Fmoc-Lys-OH hydrochloride in SPPS
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered when using Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction involving the lysine side chain during SPPS?
The most frequent side reaction involving the lysine side chain is the modification of the ε-amino group. This can occur if the Boc protecting group is prematurely removed or if the protection is incomplete, leading to undesired acylation or other modifications.
Q2: Can the Boc protecting group on the lysine side chain be lost during the Fmoc deprotection step?
Yes, partial removal of the Boc group can occur during the repetitive piperidine treatments used for Fmoc deprotection. This is more likely to happen with prolonged exposure or elevated temperatures. The acidic conditions used in the final cleavage from the resin are designed to remove the Boc group, but premature loss during synthesis can lead to side products.
Q3: What are the signs of lysine side-chain-related side reactions in my crude peptide analysis?
Common indicators of lysine side-chain issues, often observed via HPLC and Mass Spectrometry (MS), include:
-
Unexpected +57 Da peaks: Suggests acetylation of the lysine side chain.
-
Peaks corresponding to branched peptides: Indicates that the deprotected lysine side chain was acylated by the next amino acid in the sequence.
-
Unidentified peaks with masses that do not correspond to simple deletions: Could indicate more complex modifications like guanidinylation.
Troubleshooting Guide
Issue 1: Acetylation of the Lysine Side Chain
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase of 42 Da, corresponding to an acetyl group (+C2H2O) adduct on a lysine-containing peptide.
Cause: This typically occurs during the final cleavage and deprotection step if acetic acid is used in the cleavage cocktail, or if the Boc protecting group on the lysine side chain was prematurely removed during synthesis, exposing the ε-amino group to acetylation from sources like acetic anhydride used in capping steps.
Solution:
-
Avoid Acetic Acid in Cleavage: If possible, avoid using acetic acid in the cleavage cocktail.
-
Thorough Washing: Ensure thorough washing of the resin after capping steps to remove any residual acetic anhydride.
-
Use a Scavenger: Employ a scavenger like triisopropylsilane (TIS) in the cleavage cocktail to help minimize side reactions.
Issue 2: Diacylation and Branched Peptide Formation
Symptom: HPLC analysis shows multiple peaks, and mass spectrometry reveals masses corresponding to the desired peptide plus the mass of one or more amino acids from the sequence. This indicates that an amino acid has been coupled to both the N-terminus and the deprotected side chain of a lysine residue.
Cause: Premature deprotection of the Boc group on the lysine side chain exposes the ε-amino group, which can then react with the incoming activated amino acid, leading to the formation of a branched peptide.
Solution:
-
Optimize Deprotection: Minimize piperidine exposure time during Fmoc removal to what is necessary for complete deprotection.
-
High-Quality Reagents: Use high-quality Fmoc-Lys(Boc)-OH with minimal levels of unprotected lysine.
-
Alternative Protecting Groups: For particularly long or difficult sequences, consider using a more acid-stable protecting group for the lysine side chain if premature deprotection is a persistent issue.
Issue 3: Guanidinylation of the Lysine Side Chain
Symptom: A peak with a mass increase of 42.02 Da is observed in the mass spectrum. This corresponds to the addition of a guanidinyl group (+CH2N2) to the lysine side chain.
Cause: This side reaction can occur if a common carbodiimide coupling reagent, such as DIC, is used with HOBt, which can lead to the formation of a guanidinylating agent. The primary amine of the lysine side chain can then be converted to a guanidinium group.
Solution:
-
Alternative Coupling Reagents: To avoid this side reaction, consider using alternative coupling reagents such as HBTU or HATU, which are less prone to this side reaction.
-
Reagent Purity: Ensure the purity of your coupling reagents, as contaminants can sometimes contribute to unexpected side reactions.
Quantitative Data on Side Reactions
| Side Reaction | Common Cause | Frequency | Prevention Method |
| Acetylation | Premature Boc deprotection & capping | Variable, can be significant | Optimize deprotection, thorough washing |
| Diacylation | Premature Boc deprotection | Dependent on sequence and conditions | Minimize piperidine exposure |
| Guanidinylation | Use of certain coupling reagents (e.g., DIC/HOBt) | Less common, but can occur | Use alternative coupling reagents (HBTU, HATU) |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Wash the resin-bound peptide with dimethylformamide (DMF) (3 x 1 min).
-
Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Proceed to the amino acid coupling step.
Protocol 2: Cleavage and Deprotection
-
Wash the dried resin with dichloromethane (DCM) (3 x 1 min).
-
Prepare the cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for identifying lysine side reactions.
Caption: Pathway of diacylation side reaction.
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Lys-OH Hydrochloride
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Lys-OH hydrochloride and its derivatives in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the success of their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in SPPS?
A1: The primary challenge with this compound is the presence of the hydrochloride salt on the alpha-amino group. This salt must be neutralized to the free amine before the carboxyl group can be activated and coupled to the growing peptide chain. Failure to adequately neutralize the amino acid will result in significantly reduced or no coupling efficiency. Additionally, the free epsilon-amino group on the lysine side chain can cause unwanted side reactions if not protected. For this reason, Fmoc-Lys(Boc)-OH is more commonly used in standard SPPS protocols.[1][2]
Q2: When should I use Fmoc-Lys(Boc)-OH versus this compound?
A2: Fmoc-Lys(Boc)-OH is the standard choice for most Fmoc-based SPPS. The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino side chain from participating in unwanted reactions during peptide synthesis.[1][3] It is stable during the basic conditions of Fmoc deprotection and is typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][3] this compound might be used in specific applications where the epsilon-amino group is intended for subsequent modification while the peptide is still on the resin, but this requires a more complex protection strategy.
Q3: My Kaiser test is positive after a coupling step with a lysine derivative. What does this mean and what should I do?
A3: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines, meaning the coupling was incomplete.[4][5][6] The first step is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of the activated amino acid.[7][8][9] If the test remains positive, more advanced strategies may be necessary, such as switching to a more potent coupling reagent or optimizing reaction conditions.[6]
Q4: Which coupling reagents are most effective for difficult couplings, including those involving lysine?
A4: For routine couplings, standard reagents like HBTU may be sufficient. However, for challenging sequences or sterically hindered amino acids, more powerful uronium/aminium or phosphonium salt-based reagents are recommended.[10] HATU is generally considered more efficient than HBTU, leading to faster reactions and higher purity, especially for difficult sequences.[11][12] Newer reagents like COMU, which incorporates an OxymaPure moiety, offer comparable or even superior efficiency to HATU and are considered safer alternatives to benzotriazole-based reagents like HBTU and HATU.[10][13]
Q5: How can I minimize the risk of racemization when coupling lysine?
A5: While lysine is not as prone to racemization as amino acids like histidine or cysteine, the risk is not negligible, especially with aggressive coupling conditions.[14] To minimize racemization, it is advisable to:
-
Avoid prolonged pre-activation times.
-
Use additives like OxymaPure (a safer alternative to HOBt), which can suppress racemization.[15][16]
-
If using a carbodiimide like DIC, the inclusion of an additive is crucial.[10]
-
Avoid an excessive amount of base, as this can promote epimerization.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling efficiency (positive Kaiser test) | 1. Incomplete neutralization of this compound. 2. Inefficient coupling reagent or conditions. 3. Steric hindrance from the growing peptide chain or the lysine protecting group. 4. Peptide aggregation on the resin. | 1. Ensure the addition of a base (e.g., 1-2 equivalents of DIPEA) to neutralize the hydrochloride salt before or during activation. 2. Perform a double coupling.[7][8] If the issue persists, switch to a more potent coupling reagent like HATU or COMU.[10][11] 3. Increase the coupling reaction time (e.g., from 1 hour to 2-4 hours).[7] Consider using microwave-assisted synthesis to improve coupling efficiency.[17][18][19][20] 4. Change the solvent to NMP or add chaotropic salts. Use pseudoproline dipeptides in the sequence if aggregation is anticipated.[21] |
| Appearance of unexpected side products in final peptide | 1. Incomplete protection of the lysine side chain (if using Fmoc-Lys-OH). 2. Racemization during the coupling step. 3. Guanidinylation of the N-terminal amine by uronium-based coupling reagents. | 1. Use Fmoc-Lys(Boc)-OH to protect the epsilon-amino group.[1] 2. Use a racemization-suppressing additive like OxymaPure.[15][16] Avoid excessive base and prolonged activation times.[14] 3. Use phosphonium-based reagents (e.g., PyBOP) or ensure that uronium reagents are not used in large excess. |
| Difficulty dissolving this compound | The hydrochloride salt can have limited solubility in some organic solvents. | The recommended solvent for SPPS is DMF.[1] In some cases, a small amount of DMSO can be added to aid in the dissolution of difficult amino acids. |
Data Presentation
The following table provides an illustrative comparison of common coupling reagents for a standard Fmoc-Lys(Boc)-OH coupling reaction. Actual efficiencies can vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Additive | Base (Equivalents) | Typical Coupling Time (min) | Relative Coupling Efficiency | Notes |
| HBTU | (Internal HOBt) | DIPEA (2 eq.) | 30 - 60 | Good | A standard and cost-effective choice for many applications.[10] |
| HATU | (Internal HOAt) | DIPEA (2 eq.) | 20 - 45 | Excellent | Generally faster and more efficient than HBTU, especially for difficult couplings.[11][12] |
| DIC | OxymaPure | None | 60 - 120 | Good to Excellent | A good option when base-free conditions are desired to minimize racemization.[10] |
| COMU | (Internal Oxyma) | DIPEA (1-2 eq.) | 20 - 45 | Excellent | High efficiency comparable to HATU, with an improved safety profile.[10][13] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Lys(Boc)-OH using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine. Confirm complete deprotection with a positive Kaiser test.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the reaction.[4][5][6]
-
If the Kaiser test is negative (no blue color), wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
If the Kaiser test is positive, perform a double coupling by repeating steps 2 and 3.
-
Protocol 2: Qualitative Kaiser Test for Monitoring Coupling Completeness
-
Sample Preparation:
-
Carefully remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads in a small test tube with DMF and then ethanol to remove any residual reagents.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.[22]
-
-
Development:
-
Interpretation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The resin beads remain their original color, and the solution is colorless or slightly yellow.
-
Visualizations
Caption: Workflow for a single coupling cycle in SPPS.
Caption: Logical workflow for troubleshooting incomplete coupling.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 18. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Lys-OH
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during solid-phase peptide synthesis (SPPS) involving Fmoc-Lys-OH and its derivatives, primarily Fmoc-Lys(Boc)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significantly low yield of my final peptide containing lysine. What are the most common initial causes?
A low final yield is a general symptom that can point to several issues throughout the synthesis process. The primary causes often fall into one of the following categories:
-
Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain results in truncated sequences that cannot be elongated further.[1]
-
Incomplete Coupling: The Fmoc-Lys(Boc)-OH may not have coupled completely to the free amine of the preceding amino acid, leading to deletion sequences (missing the lysine residue).[2][3]
-
Peptide Aggregation: The growing peptide chain can fold into stable secondary structures on the resin, which physically blocks reagents from accessing the reactive sites.[1][4] This is a major cause of both incomplete deprotection and coupling.
-
Side Reactions: Unwanted chemical reactions can occur during coupling, deprotection, or final cleavage, particularly involving the lysine side chain or other sensitive residues.[2][5]
-
Suboptimal Cleavage/Deprotection: Issues during the final step, such as incomplete cleavage from the resin or incomplete removal of the Boc side-chain protecting group, can reduce the recovery of the target peptide.[1]
-
Poor Reagent Quality: The purity and stability of amino acids, coupling reagents, and solvents are critical for high-yield synthesis.[1][3]
Q2: My mass spectrometry (MS) analysis shows a significant peak corresponding to a deletion sequence (M-146 Da for Lys). How can I solve this incomplete coupling issue?
This indicates a failure in the coupling step for Fmoc-Lys(Boc)-OH. Steric hindrance from the bulky side chains of leucine or the preceding lysine can contribute to this problem.[2][6]
Troubleshooting Steps:
-
Monitor the Reaction: Always check for the completion of the coupling reaction. A qualitative colorimetric test, like the Kaiser test, can be performed on a few resin beads to detect any remaining free primary amines.[1][6] A positive result (blue color) signifies an incomplete reaction.[1]
-
Double Couple: If the Kaiser test is positive after the initial coupling time, filter the reagents, wash the resin, and perform a second coupling with a fresh solution of activated Fmoc-Lys(Boc)-OH.[3][6]
-
Optimize Coupling Reagents: Ensure you are using efficient activation conditions. Pre-activating the amino acid with a coupling agent like HBTU/DIPEA or DIC/Oxyma for a few minutes before adding it to the resin is recommended.[3][7]
-
Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours may be necessary.[7][8]
-
Increase Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[7]
Q3: My MS analysis shows truncated peptide sequences. What could be causing this?
Truncated sequences are a classic sign of incomplete Fmoc-deprotection.[1] If the Fmoc group is not fully removed, the N-terminus remains blocked, and the chain cannot be extended in subsequent cycles.
Troubleshooting Steps:
-
Use Fresh Deprotection Reagent: The standard deprotection reagent, piperidine, can degrade over time by reacting with atmospheric CO2. Always use a fresh solution of 20-50% piperidine in DMF.[1][]
-
Increase Deprotection Time: While typically fast, deprotection can be slowed by peptide aggregation or steric hindrance. Increasing the deprotection time or performing two separate deprotection steps can ensure complete removal.[1][10]
-
Monitor Deprotection: The completion of Fmoc removal can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[11]
-
Address Aggregation: If aggregation is suspected, refer to the strategies outlined in Q5.
Q4: What side reactions are associated with Fmoc-Lys(Boc)-OH, and how can they be minimized?
The primary side reaction concerns the tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain.
-
Alkylation During Cleavage: During the final cleavage with strong acid (e.g., TFA), the Boc group is removed, generating reactive tert-butyl cations.[2] These cations can attack and modify nucleophilic residues in the peptide, such as Tryptophan (Trp) or Tyrosine (Tyr).[12] To prevent this, always include "scavengers" in the cleavage cocktail to trap these reactive species.[2][13]
-
Premature Fmoc Removal: In rare cases, if the lysine side-chain is deprotected prematurely (e.g., using an Mtt group and a mild acid wash), the newly freed ε-amino group can be basic enough to cause the removal of the N-terminal Fmoc group on the subsequent residue, leading to side products.[14]
Q5: The synthesis seems to slow down, and I suspect peptide aggregation. What are the best strategies to overcome this?
Peptide aggregation is a major challenge, especially for sequences rich in hydrophobic or β-branched amino acids.[1] It physically prevents reagents from reaching the growing peptide chain.
Strategies to Disrupt Aggregation:
-
Change Solvents: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or DMSO can help disrupt secondary structures.[4]
-
Elevated Temperature/Microwave: Performing the coupling and deprotection steps at a higher temperature (40-60°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and speed up reaction kinetics.[4][15]
-
Structure-Disrupting Derivatives: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic points in the sequence can effectively prevent the formation of inter-chain hydrogen bonds that lead to aggregation.[4]
Data Summary Tables
Table 1: Common Side-Chain Protecting Groups for Lysine in Fmoc-SPPS
| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonality & Use Case |
| Boc | tert-butyloxycarbonyl | Strong Acid (e.g., >50% TFA in DCM)[7][16] | Standard choice. Stable to the mild base (piperidine) used for Fmoc removal, ensuring orthogonality.[13][16] |
| Mtt | 4-Methyltrityl | Highly Dilute Acid (e.g., 1-2% TFA in DCM)[7] | Used for on-resin, selective deprotection of the lysine side chain to allow for branching, cyclization, or labeling.[7] |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF[12][17] | Orthogonal to both acid-labile (Boc, trityl) and base-labile (Fmoc) groups. Used for selective side-chain modification.[12][17] |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[14] | Orthogonal to both acid and base. Provides an alternative strategy for selective deprotection.[14] |
Table 2: Common Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v/w) | Primary Application & Notes |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | A general-purpose, non-malodorous cocktail suitable for most sequences, especially when Trp(Boc) and Arg(Pbf) are used. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 |
| TFA / EDT / TIS / H₂O | 94 : 2.5 : 1 : 2.5 | Recommended for peptides containing Cys(Trt) to effectively scavenge trityl cations. |
| TFA / DCM | 1 : 1 | Used for very simple peptides without sensitive side chains (Trp, Cys, Met, Tyr). |
Abbreviations: TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane.
Key Experimental Protocols
Protocol 1: Kaiser Test (for detecting free primary amines)
The Kaiser test is used to confirm the completion of a coupling reaction.[1] A blue color indicates the presence of free amines (incomplete coupling), while a yellow/colorless result indicates their absence (complete coupling).[1][6]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[6]
-
Solution B: 80 g phenol in 20 mL ethanol.[6]
-
Solution C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
Procedure:
-
After a coupling reaction, take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then ethanol (3x) to remove residual reagents.[6]
-
Add 2-3 drops of each Solution A, B, and C to the test tube.[6]
-
Heat the tube at 100-120°C for 3-5 minutes.[6]
-
Observe the color of the beads and the solution.
Protocol 2: Test Cleavage for Intermediate Analysis
Performing a small-scale cleavage on a fraction of the resin before the synthesis is complete can help verify that the previous steps were successful.[1][2]
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main reaction vessel.
-
Place the resin in a microcentrifuge tube.
-
Add a small volume of an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O).[1]
-
Allow the cleavage to proceed for 1-3 hours at room temperature.[1]
-
Precipitate the cleaved peptide by adding the TFA mixture to a larger tube of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the pellet.
-
Analyze the peptide via HPLC and Mass Spectrometry to confirm the correct mass and assess purity.[1]
Visualizations
Caption: A typical workflow for one cycle of Fmoc solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. occamdesign.com [occamdesign.com]
- 16. nbinno.com [nbinno.com]
- 17. Bot Verification [merel.si]
How to avoid racemization when using Fmoc-protected lysine
This technical support center provides guidance on the use of Fmoc-protected lysine in solid-phase peptide synthesis (SPPS), with a focus on preventing racemization and addressing common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-lysine peptide synthesis?
A1: Racemization is an unwanted side reaction where the stereochemical integrity of the L-lysine residue is compromised, leading to the formation of its mirror image, D-lysine.[1] This results in a mixture of L- and D-isomers in the final peptide, which can be difficult to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[1]
Q2: What are the primary mechanisms that cause racemization during the coupling of Fmoc-Lys(Boc)-OH?
A2: The activation of the carboxylic acid group of Fmoc-Lys(Boc)-OH is the primary cause of racemization, as it increases the acidity of the alpha-proton.[1] Two main mechanisms are responsible:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2][3] The activated carboxyl group cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[2]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][2] Reprotonation can then occur from either side, resulting in a mixture of D and L isomers.[1]
Q3: How susceptible is Fmoc-Lys(Boc)-OH to racemization compared to other amino acids?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][4] Lysine is not considered as high-risk as His or Cys, but racemization can still be a significant issue, particularly in segment condensation strategies where a C-terminal lysine is activated.[5]
Troubleshooting Guide
Issue: High levels of D-lysine detected in the final peptide.
This is a common problem that can often be traced back to the coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate this issue.
References
Strategies for difficult sequences containing Fmoc-Lys-OH hydrochloride
Welcome to the technical support center for peptide synthesis utilizing Fmoc-Lys(Boc)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of peptide sequences containing N-α-Fmoc-N-ε-Boc-L-lysine.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Boc)-OH and why is the side chain protected?
Fmoc-Lys(Boc)-OH is a derivative of the amino acid L-lysine commonly used in solid-phase peptide synthesis (SPPS).[1][2] It features two critical protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile and removed with a mild base, typically a piperidine solution, at each step of peptide elongation.[1][3][4]
-
Boc (tert-butyloxycarbonyl) group: Protects the ε-amino group on the lysine side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2][5]
This orthogonal protection scheme is essential to prevent the reactive lysine side chain from forming unwanted branches or other side reactions during peptide assembly.[3][5]
Q2: I am seeing poor coupling efficiency specifically after adding a Lys(Boc) residue. What could be the cause?
Poor coupling efficiency involving Fmoc-Lys(Boc)-OH can arise from several factors:
-
Steric Hindrance: The bulky Boc protecting group on the lysine side chain can sometimes hinder the approach of the incoming activated amino acid, especially in sterically crowded sequences.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets), leading to on-resin aggregation.[6] This is a sequence-dependent issue, not specific to lysine, but can be a major cause of incomplete reactions. Aggregation can physically block reactive sites, leading to failed couplings and deprotections.[6]
-
Suboptimal Activation: The choice and concentration of coupling reagents may not be sufficient to overcome the activation energy for that specific coupling.
Q3: My peptide synthesis failed, and mass spectrometry shows deletion sequences involving lysine. How can I improve this?
Lysine deletion sequences are a common sign of incomplete coupling. To address this, consider the following strategies:
-
Double Coupling: Perform the coupling step for the amino acid following the lysine residue twice to ensure the reaction goes to completion.[7] This is particularly useful for difficult couplings.
-
Use Stronger Coupling Reagents: Switch to a more potent activation agent. Urionium/aminium-based reagents like HATU, HBTU, or COMU are generally more efficient than carbodiimide-based methods for challenging couplings.[8][9]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics and drive the coupling to completion.[7]
-
Extend Coupling Time: Allowing the reaction to proceed for a longer duration (e.g., 1-2 hours or even overnight) can improve yields for slow couplings.[10]
Q4: Can the hydrochloride salt form of an amino acid affect the coupling reaction?
Yes. If you are using an amino acid derivative that is a hydrochloride salt (e.g., an amino acid ester hydrochloride in solution-phase synthesis), the protonated amine must be neutralized before coupling can occur.[11] In standard Fmoc SPPS, this is not typically an issue for the incoming Fmoc-amino acid itself. However, after the Fmoc-group is removed from the resin-bound peptide, the newly exposed amine is often treated with a base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine during the subsequent coupling step to ensure it is in its free, nucleophilic form.[9][10] Failure to add a suitable base during coupling can lead to reaction failure.
Q5: Are there any common side reactions associated with Lys(Boc) during Fmoc-SPPS?
While the Boc group is very effective, side reactions are still possible, though less common than with other amino acids like Aspartic Acid.[12] Potential issues include:
-
Incomplete Deprotection: In rare cases of severe aggregation, the Boc group on the side chain may not be completely removed during the final TFA cleavage, leading to a modified final peptide.
-
Intramolecular Acylation: In specific sequences, the lysine side chain could potentially react with an adjacent activated carboxyl group, although this is rare with proper protection.[12]
Troubleshooting Guide for Difficult Sequences
Difficult sequences, characterized by on-resin aggregation or steric hindrance, require special strategies to achieve high purity and yield.
Problem 1: Poor Solubility & Resin Shrinking (Signs of Aggregation)
Symptoms:
-
Resin beads clump together.
-
Visible shrinking of the resin bed.
-
False negative or ambiguous results from coupling monitoring tests (e.g., Kaiser test).
-
Poor solvent flow in continuous flow synthesizers.
Solutions & Protocols:
-
Modify Solvents:
-
Chaotropic Salts: Wash the resin with DMF containing chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN before coupling to disrupt secondary structures.
-
"Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) to improve solvation of the growing peptide chain.[6]
-
-
Incorporate "Structure-Breaking" Derivatives:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, introduce it as part of a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH). These derivatives disrupt interchain hydrogen bonding that leads to aggregation.[6]
-
Dmb/Hmb Protection: For sequences containing Gly, substitute it with an Fmoc-(Dmb)Gly-OH or Hmb-protected amino acid. These backbone-protected derivatives prevent aggregation.
-
Problem 2: Incomplete or Failed Coupling Reactions
Symptoms:
-
Positive Kaiser test (free primary amine) or Chloranil test after coupling.
-
Presence of deletion sequences in the final product, confirmed by mass spectrometry.
Solutions & Protocols:
-
Optimize Coupling Chemistry:
-
Change Activation Method: If using HCTU yields poor results, switch to a more powerful reagent like COMU or HATU, which can significantly improve efficiency, especially for sterically hindered couplings.[8][9]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can provide the necessary energy to overcome difficult couplings, often reducing the required reaction time.[8]
-
-
Modify Reaction Protocol:
-
Double Coupling: After the standard coupling time, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Extended Coupling Time: Increase the coupling time from the standard 30-60 minutes to 2 hours or longer.
-
Experimental Protocol: Enhanced Coupling for a Difficult Step
This protocol is recommended when a standard coupling protocol fails, as indicated by monitoring tests.
-
Resin Wash: After Fmoc deprotection and subsequent DMF washes, wash the resin 2-3 times with a "magic mixture" of DCM/DMF/NMP (1:1:1).
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents (relative to resin loading) of Fmoc-AA-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA or 2,4,6-collidine to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Drain the wash solvent from the reaction vessel.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature. For extremely difficult sequences, the temperature can be increased to 50°C.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, drain the vessel, wash with DMF, and repeat steps 2 and 3 (double coupling).
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Relative Strength | Advantages | Disadvantages |
| HCTU/HBTU | Urionium/Aminium | Strong | Fast, efficient, good for most couplings. | Can cause racemization with sensitive residues; less effective for highly hindered couplings. |
| HATU | Urionium/Aminium | Very Strong | Highly efficient for difficult and sterically hindered couplings; lower racemization risk than HBTU. | More expensive. |
| COMU | Urionium/Aminium | Very Strong | Performance comparable to HATU; byproducts are more soluble and easily washed away; non-explosive. | Higher cost. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Slower reaction times; formation of insoluble DCU byproduct (with DCC); not ideal for difficult sequences. |
Visual Workflows & Logic
Caption: Standard vs. Difficult Coupling Workflows.
Caption: Troubleshooting Decision Tree for Incomplete Couplings.
References
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Containing Fmoc-Lys-OH Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude peptides containing Fmoc-Lys-OH hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude peptides synthesized using Fmoc Solid-Phase Peptide Synthesis (SPPS)?
A1: Crude peptide mixtures from Fmoc-SPPS typically contain a variety of impurities arising from different stages of the synthesis. Common peptide-related impurities include:
-
Truncated Peptides: These are sequences missing one or more amino acids from the N-terminus, often due to incomplete coupling reactions.[1]
-
Deletion Peptides: Peptides lacking one or more amino acids within the sequence. A primary cause is the incomplete removal of the Fmoc protecting group.
-
Incompletely Deprotected Peptides: Following the final cleavage step, some peptides may still retain side-chain protecting groups.
-
Modified Peptides: This category includes peptides that have undergone oxidation (especially of methionine and tryptophan residues), deamidation (asparagine and glutamine), or acetylation.
-
Insertion Peptides: These peptides contain extra amino acids, which can result from impure starting materials or procedural errors.[2]
Non-peptide impurities can also be present, such as residual scavengers (e.g., triisopropylsilane), cleavage cocktail reagents like trifluoroacetic acid (TFA), and by-products from cleaved protecting groups.[1]
Q2: What is the standard method for purifying crude synthetic peptides?
A2: The gold standard for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity. A C18-modified silica column is the most common stationary phase used.[1]
Q3: How does the hydrochloride salt on Fmoc-Lys-OH affect RP-HPLC purification?
A3: The hydrochloride salt provides a chloride counter-ion to the positively charged amino group of lysine. In the acidic mobile phase of RP-HPLC (typically containing TFA), the lysine side chain will be protonated. The presence of chloride as the initial counter-ion is generally not a significant issue, as it will be exchanged for the trifluoroacetate counter-ion from the mobile phase. However, the salt form can influence the peptide's stability and solubility. For instance, peptides with free sulfhydryl groups may exhibit better stability as HCl salts against oxidation.[3] While TFA is the dominant ion-pairing reagent in most peptide purification protocols, other acids like HCl can be used and will affect the retention and selectivity of the separation.[4][5]
Q4: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase for peptide purification?
A4: TFA serves two primary roles in RP-HPLC of peptides:
-
pH Control: It maintains a low pH (around 2), ensuring that the acidic and basic residues on the peptide are protonated, which leads to more uniform interactions with the stationary phase and sharper peaks.[6]
-
Ion-Pairing Reagent: TFA forms ion pairs with the positively charged residues on the peptide (like lysine, arginine, and the N-terminus). This masks the positive charges and increases the overall hydrophobicity of the peptide, leading to better retention and improved peak shape.[6][7]
Q5: What purity level should I aim for with my purified peptide?
A5: The required purity level depends on the intended downstream application. Here are some general guidelines:
-
>70% to >80% Purity: Suitable for producing and testing antibodies, ELISAs, and enzyme substrate studies.[8]
-
>85% Purity: Appropriate for semi-quantitative applications and biochemistry studies.[8]
-
>90% to >95% Purity: Recommended for quantitative bioassays, in vitro receptor-ligand interaction studies, and as chromatography standards.[8]
-
>98% Purity: Generally required for in vivo studies, clinical trials, and structural studies like NMR or protein crystallography.[8]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptom: Your analytical HPLC of the crude peptide shows a significant peak with a longer retention time than the main product, and mass spectrometry confirms a mass difference of +222.24 Da, corresponding to the Fmoc group.[9]
Cause: Failure to completely remove the Fmoc group from the N-terminus of an amino acid during synthesis prevents the next amino acid from being coupled, leading to a truncated peptide that is still Fmoc-protected.
Troubleshooting Steps:
-
Verify Deprotection Reagent: Ensure that your 20% piperidine in DMF solution is fresh. Degraded reagents are a common cause of incomplete deprotection.[10]
-
Optimize Deprotection Protocol:
-
Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine after deprotection. A dark blue color indicates successful deprotection.[10]
Issue 2: Poor Peak Shape and Resolution in HPLC
Symptom: During RP-HPLC purification, you observe broad, tailing, or split peaks for your target peptide.
Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, improper mobile phase composition, or column degradation.
Troubleshooting Steps:
-
Check Mobile Phase Composition:
-
TFA Concentration: Ensure a sufficient concentration of TFA (typically 0.1%) is present in both mobile phase A (water) and B (acetonitrile) to maintain a low pH and provide adequate ion-pairing.
-
Solvent Quality: Use high-purity, HPLC-grade solvents to avoid contaminants that can interfere with the separation.
-
-
Optimize Gradient: A steep gradient can lead to poor resolution and broad peaks. Try a shallower gradient around the elution point of your peptide to improve separation.
-
Column Health:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before injection.
-
Column Cleaning: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent like isopropanol to remove strongly bound impurities.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered during peptide purification.
Table 1: Typical Purity Levels of Crude and Purified Peptides
| Stage | Purity Range (%) | Method of Analysis | Reference |
| Crude Peptide (Unpurified) | 50 - 85% | Analytical RP-HPLC | [11] |
| After Single-Pass Preparative HPLC | >95% | Analytical RP-HPLC | [12] |
| For Clinical Applications | >98% | Analytical RP-HPLC | [8] |
Table 2: Expected Recovery Rates in Peptide Purification
| Peptide Characteristic | Typical Recovery Rate (%) | Factors Influencing Recovery | Reference |
| Short to Medium Peptides (<30 aa) | 30 - 70% | Crude purity, solubility, loading amount | [12] |
| Hydrophobic Peptides | Lower end of range | Stronger interaction with the stationary phase | [8] |
| Very Hydrophilic Peptides | Lower end of range | Poor retention on the column | [8] |
Experimental Protocols
Protocol 1: Crude Peptide Sample Preparation for RP-HPLC
-
Solubility Testing: Before dissolving the entire crude peptide sample, test the solubility of a small amount in various solvents. A good starting point is the initial mobile phase of your HPLC gradient (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Dissolution:
-
For peptides with a net positive charge (containing basic residues like Lys, Arg, His), they should be soluble in aqueous acidic solutions. Start with deionized water and if needed, add a small amount of acetic acid or TFA to aid dissolution.[13]
-
For very hydrophobic peptides, a small amount of an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) may be required.[13] If using DMSO, keep the injection volume small to avoid peak distortion.
-
-
Filtration: Once dissolved, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.[14]
Protocol 2: General Preparative RP-HPLC for Crude Peptides
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile) for at least 5-10 column volumes.
-
Sample Injection: Inject the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.
-
Gradient Elution:
-
Scouting Run: Perform an initial broad gradient (e.g., 5% to 95% B over 30 minutes) on an analytical scale to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of your peptide for the preparative run. For example, if the peptide elutes at 40% B in the scouting run, a preparative gradient of 30% to 50% B over 40 minutes may provide better resolution.
-
-
Fraction Collection: Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width and the desired purity.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Experimental workflow for peptide purification.
Caption: Logical troubleshooting workflow for peptide purification.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. lifetein.com [lifetein.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpamc.com [ajpamc.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Monitoring Fmoc Deprotection with UV-Vis Spectrophotometry
Welcome to the technical support center for monitoring Nα-Fmoc deprotection using UV-Vis spectrophotometry. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind monitoring Fmoc deprotection using UV-Vis spectrophotometry?
The monitoring of Fmoc deprotection relies on the quantitative analysis of the dibenzofulvene (DBF)-piperidine adduct, a byproduct formed during the removal of the Fmoc protecting group.[1] The Nα-Fmoc protecting group is cleaved from the peptide resin using a solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[2] This reaction releases DBF, which then reacts with piperidine to form the DBF-piperidine adduct.[3] This adduct has a characteristic strong UV absorbance, which allows for its quantification using a UV-Vis spectrophotometer.[4]
Q2: At what wavelength should I measure the absorbance of the DBF-piperidine adduct?
The DBF-piperidine adduct exhibits two primary absorption maxima, typically around 289-290 nm and 301 nm.[5][6] While measurement at 301 nm has been traditionally common, measuring at approximately 289.8 nm can offer greater precision and robustness, as it is less susceptible to variations caused by the spectrophotometer's wavelength accuracy.[7] Some automated peptide synthesizers may also monitor at different wavelengths, such as 365 nm.[8]
Q3: What is the standard protocol for Fmoc deprotection?
A widely used method for Fmoc removal involves a two-step treatment of the peptide-resin with a 20% (v/v) solution of piperidine in DMF.[2] An initial shorter treatment of 1-3 minutes is followed by a longer treatment of 5-15 minutes.[2][9] After deprotection, the resin must be washed extensively with DMF to ensure the complete removal of piperidine and the DBF-piperidine adduct.[2]
Q4: How can I quantify the resin loading or the efficiency of deprotection?
The quantification is based on the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.[10] By measuring the absorbance of the collected filtrate containing the DBF-piperidine adduct, you can calculate its concentration and, consequently, the amount of Fmoc group removed. This allows for the determination of the initial amino acid loading on the resin or the efficiency of the deprotection step.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of Fmoc deprotection.
Issue 1: Incomplete Fmoc Deprotection
Symptom:
-
Low UV absorbance of the collected filtrate.[2]
-
A negative or weak result in a qualitative test for free primary amines (e.g., Kaiser Test).[2]
-
Presence of deletion sequences in the final peptide, as identified by HPLC or mass spectrometry.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder the access of piperidine to the Fmoc group.[2][4] | - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) which can be more effective at disrupting aggregation.[2]- Incorporate a stronger, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) at 1-2% in the deprotection solution.[11] Caution: DBU may increase the risk of aspartimide formation in sequences containing aspartic acid.[2] |
| Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can physically block the piperidine molecule from reaching the Fmoc group.[2] | - Extend the deprotection time.[4]- Perform a second deprotection step with fresh reagent.[11] |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the peptide chain.[2] | - Ensure the resin is fully swelled in the appropriate solvent (e.g., DMF) before deprotection.[12] |
| Suboptimal Reagents: Degraded or impure piperidine solution can lead to reduced deprotection efficiency.[11] | - Use freshly prepared deprotection solution (20% piperidine in DMF).[11] |
Issue 2: Inconsistent or Unreliable UV Absorbance Readings
Symptom:
-
Fluctuating or non-reproducible absorbance values for the same sample.
-
A broad or tailing peak in the UV monitoring trace of an automated synthesizer.[11]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variable Extinction Coefficient: The molar extinction coefficient of the DBF-piperidine adduct is dependent on the concentration of piperidine in the solution.[8] A slower deprotection reaction can result in the adduct being eluted in a more concentrated piperidine solution, altering its absorbance.[8] | - Ensure consistent and complete deprotection to achieve uniform elution conditions.- For quantitative analysis, collect the entire filtrate from the deprotection and wash steps into a volumetric flask and dilute to a known volume to ensure a homogenous solution.[9] |
| Interference from Other Reagents: Triazole-based coupling reagents (e.g., HOBt, HATU) can bind to the solid support and be eluted during the piperidine wash, as their absorbance profiles can overlap with that of the DBF-piperidine adduct.[8] | - Perform thorough DMF washes after the coupling step to remove residual coupling reagents.[11] |
| Fluorescence Interference: The fluorenylmethyl chromophore can exhibit fluorescence emission around 312 nm in DMF, which may interfere with accurate UV detection.[8] | - While difficult to correct for in non-analytical instruments, being aware of this potential interference is important for data interpretation.[8] |
| Instrumental Errors: Variations in the UV spectrometer's wavelength accuracy can affect the measured absorbance.[7] | - Regularly calibrate the UV-Vis spectrophotometer.- Consider measuring absorbance at the peak maximum around 289.8 nm, which has been shown to be more robust to small wavelength inaccuracies.[7] |
Quantitative Data Summary
The molar extinction coefficient (ε) of the piperidine-dibenzofulvene adduct is crucial for accurate quantification. However, reported values can vary depending on the solvent, piperidine concentration, and the wavelength of measurement.
| Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent System | Reference(s) |
| ~301 | 7,100 - 8,100 | 20% (v/v) piperidine in DMF | [7] |
| 301 | 7,800 | Not specified | [3][5][13] |
| 301 | 8,021 | 20% (v/v) piperidine in DMF | [7][13] |
| 301 | 8,500 | Not specified | [3][14] |
| ~300 | 7,800 | Piperidine in DMF | [15] |
| 289.8 | 6,089 | 20% (v/v) piperidine in DMF | [7] |
| 290 | 5,800 | Methylene chloride | [6][13] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines a typical manual procedure for Fmoc deprotection in SPPS.
-
Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes.[12]
-
Initial Wash: Drain the swelling solvent and wash the resin with DMF (3 times the resin volume) for 1 minute per wash.[12]
-
First Deprotection: Add a 20% (v/v) piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-3 minutes.[2][9]
-
Drain: Remove the deprotection solution by filtration.[11]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes.[2][9]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[2][9] The resin is now ready for the next amino acid coupling step.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection via UV-Vis Spectrophotometry
This protocol describes how to quantify the amount of Fmoc group removed.
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3-6), collect all the filtrate and subsequent DMF washes in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[9]
-
Dilute to Volume: Dilute the collected solution to the mark with DMF to ensure a homogenous sample.[9]
-
Prepare Blank: Use a solution of 20% piperidine in DMF as the blank for the spectrophotometer.[10]
-
Measure Absorbance: Measure the absorbance of the diluted filtrate at the desired wavelength (e.g., 301 nm or 289.8 nm) using a 1 cm path length quartz cuvette.[7][9] The absorbance reading should ideally be within the linear range of the instrument (typically 0.1 - 1.0 AU). If the absorbance is too high, perform a known dilution of the sample with the blank solution.[10]
-
Calculate Fmoc Loading: Use the Beer-Lambert law to calculate the concentration of the DBF-piperidine adduct and subsequently the resin loading in mmol/g using the appropriate molar extinction coefficient.
Visualizations
Caption: Experimental workflow for Fmoc deprotection and sample collection.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Fmoc-Lys-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protected amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between the use of lysine with and without side-chain protection, specifically focusing on Fmoc-Lys-OH and its ubiquitously employed counterpart, Fmoc-Lys(Boc)-OH.
Introduction: The Critical Role of Orthogonal Protection in Peptide Synthesis
In modern peptide synthesis, the most widely adopted strategy is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[1] This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the peptide backbone. This group is removed at the beginning of each coupling cycle with a mild base, typically piperidine.[2][3] Concurrently, reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group. These "permanent" protecting groups remain intact throughout the synthesis and are only removed during the final step when the peptide is cleaved from the solid support using a strong acid like trifluoroacetic acid (TFA).[2][4]
Lysine, with its primary amine on the ε-carbon of its side chain, presents a crucial need for this orthogonal protection. The ε-amino group is highly nucleophilic and, if left unprotected, would compete with the α-amino group during coupling, leading to catastrophic side reactions.
Fmoc-Lys(Boc)-OH: The Industry Standard
Fmoc-Lys(Boc)-OH is the standard derivative for incorporating lysine residues in Fmoc-based SPPS.[5] The Boc group provides robust protection for the ε-amino side chain, remaining stable under the basic conditions used for Fmoc group removal.[4] This ensures the specific and controlled elongation of the peptide chain at the α-amino terminus. The Boc group is efficiently removed during the final acid-mediated cleavage of the peptide from the resin.[6] This dual-protection strategy is fundamental to the synthesis of high-purity, well-defined peptides for research, diagnostics, and therapeutic applications, including the production of GLP-1 agonists like Semaglutide and Tirzepatide.[7][8]
Fmoc-Lys-OH: A Hypothetical Alternative with Significant Drawbacks
The use of Fmoc-Lys-OH, with its unprotected ε-amino group, is practically non-existent in standard linear peptide synthesis. The high nucleophilicity of the side-chain amine would lead to its reaction with the activated carboxyl group of the incoming amino acid. This would result in the formation of branched peptides at every lysine position, making the synthesis of the desired linear sequence impossible. The lack of side-chain protection would also lead to a host of other side reactions, drastically reducing the yield and purity of the target peptide.
Performance Comparison
Due to the fundamental unsuitability of Fmoc-Lys-OH for controlled peptide synthesis, a direct experimental comparison of performance metrics like coupling efficiency and final purity is not feasible. Instead, this table contrasts the expected outcomes of using Fmoc-Lys(Boc)-OH versus the theoretical use of Fmoc-Lys-OH.
| Performance Metric | Fmoc-Lys(Boc)-OH | Fmoc-Lys-OH (Theoretical) |
| Peptide Sequence Control | High fidelity, allows for the synthesis of the exact desired linear sequence. | Uncontrolled synthesis, leading to obligatory chain branching at every lysine residue. |
| Coupling Efficiency | High, as the activated amino acid can only couple to the deprotected α-amino group. | Low for the desired linear peptide, as the activated amino acid will react with both the α- and ε-amino groups. |
| Side Reactions | Minimized. The Boc group prevents unwanted reactions at the lysine side chain. | High, including uncontrolled branching, acylation of the side chain, and other modifications. |
| Final Peptide Purity | High purity of the target peptide is achievable after standard purification.[9] | Extremely low to non-existent purity of the target linear peptide. The crude product would be a complex mixture of branched isomers. |
| Yield | High yield of the desired peptide. | Essentially zero yield of the desired linear peptide. |
| Applications | Standard for all types of peptide synthesis, including therapeutic peptides, diagnostics, and bioconjugation.[2][7] | Unsuitable for the synthesis of defined peptide sequences. |
Logical Workflow of Fmoc-SPPS
The following diagram illustrates the logical workflow of a standard Fmoc-SPPS cycle, highlighting the role of the orthogonal protecting groups on lysine.
Caption: Workflow of a standard Fmoc-SPPS cycle.
Experimental Protocols
The following protocols outline the standard procedure for incorporating a lysine residue using Fmoc-Lys(Boc)-OH and a hypothetical protocol illustrating the problematic outcome of using Fmoc-Lys-OH.
Protocol 1: Standard Incorporation of Fmoc-Lys(Boc)-OH
This protocol describes a single coupling cycle for adding Fmoc-Lys(Boc)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: The peptide-resin from the previous cycle is washed thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin, and the mixture is agitated for 5-10 minutes at room temperature. The solution is drained, and the piperidine treatment is repeated for another 5-10 minutes to ensure complete deprotection of the α-amino group.[1]
-
Washing: The resin is washed thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Coupling: Fmoc-Lys(Boc)-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (0.95 eq. to the amino acid) and a base like DIPEA (2 eq. to the resin) in DMF. The activation mixture is added to the resin and agitated for 1-2 hours. The completion of the reaction is monitored using a qualitative test (e.g., Kaiser test).
-
Washing: The resin is washed with DMF (3 x 1 min) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Hypothetical Incorporation of Fmoc-Lys-OH
This protocol highlights the expected deviations from the standard procedure.
-
Resin Preparation & Fmoc Deprotection: Steps 1-3 are identical to Protocol 1. The result is a peptide-resin with a free α-amino group.
-
Coupling: Fmoc-Lys-OH is activated as described in step 4 of Protocol 1. When this mixture is added to the resin, the activated carboxyl group of the incoming Fmoc-Lys-OH will react with both the free α-amino group of the peptide chain and the unprotected ε-amino group of the previously incorporated lysine residue (if any). Furthermore, if another Fmoc-Lys-OH is being coupled, its unprotected side chain can react with another activated Fmoc-Lys-OH in solution, leading to oligomerization before coupling to the resin.
-
Outcome: The resulting resin-bound product will be a heterogeneous mixture of the desired linear peptide, peptides with branches at every lysine residue, and various other side-products. This makes the isolation of the target peptide practically impossible.
Alternatives to Fmoc-Lys(Boc)-OH
While Fmoc-Lys(Boc)-OH is the most common choice for lysine incorporation, several other derivatives with different side-chain protecting groups are available for specific applications that require selective deprotection of the lysine side chain while the peptide is still on the resin.[7] This allows for on-resin modifications such as cyclization, branching, or the attachment of labels.[1][10]
| Lysine Derivative | Side-Chain Protecting Group | Cleavage Conditions | Orthogonality & Use Case |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | 1-2% TFA in DCM[10][11] | Orthogonal to both Fmoc (base-labile) and Boc (strongly acid-labile). Allows for selective on-resin deprotection for branching or labeling.[7] |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger.[7][12] | Orthogonal to both acid- and base-labile groups. Used for on-resin modifications under neutral conditions. |
| Fmoc-Lys(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) | 2% Hydrazine in DMF[7][13] | Orthogonal to both acid- and base-labile groups. Widely used for on-resin cyclization and branching.[14] |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) | 2-5% Hydrazine in DMF[13] | More stable to piperidine than Dde, reducing the risk of premature deprotection during Fmoc removal.[1][13] |
Signaling Pathway and Logical Relationships
The choice of lysine protecting group is dictated by the overall synthetic strategy, as illustrated below.
Caption: Decision tree for selecting a lysine derivative in Fmoc-SPPS.
Conclusion
The comparison between Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH unequivocally demonstrates the necessity of side-chain protection for lysine in solid-phase peptide synthesis. Fmoc-Lys(Boc)-OH is the cornerstone for the routine incorporation of lysine, ensuring the fidelity and purity of the final peptide product. The use of an unprotected lysine derivative, Fmoc-Lys-OH, is not a viable strategy for controlled peptide synthesis due to unavoidable and undesirable side reactions. For more complex synthetic schemes requiring site-specific modifications, a range of alternative orthogonally protected lysine derivatives, such as Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Dde)-OH, provide the necessary tools for advanced peptide design and development. The appropriate choice of lysine derivative is therefore a foundational decision that dictates the entire synthetic strategy and its ultimate success.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 7. chempep.com [chempep.com]
- 8. aminoacids-en.com [aminoacids-en.com]
- 9. ajpamc.com [ajpamc.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merel.si [merel.si]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Lys-OH Hydrochloride
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical determinant of the final peptide's purity and yield. This guide provides an objective comparison of peptides synthesized using Fmoc-Lys-OH hydrochloride versus the more conventional Fmoc-Lys(Boc)-OH, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC).
The purity of synthetic peptides is of utmost importance in research and therapeutic applications.[1] The choice of protecting groups for the lysine side chain during Fmoc-based SPPS can significantly influence the impurity profile of the crude peptide.[1] This comparison aims to provide supporting data and detailed methodologies to aid in the selection of the appropriate lysine derivative for your synthesis needs.
Comparison of Lysine Derivatives in Fmoc SPPS
Fmoc-Lys(Boc)-OH is the most widely used derivative for incorporating lysine into peptides during Fmoc-based SPPS.[2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the ε-amino group of the lysine side chain and is readily removed under the final acidic cleavage conditions.[3] An alternative is this compound, where the ε-amino group is present as a hydrochloride salt. This can offer advantages in terms of solubility in certain synthesis solvents.[4][5]
The primary difference lies in the state of the lysine side chain's amino group during synthesis. With Fmoc-Lys(Boc)-OH, the amino group is protected by the bulky and hydrophobic Boc group. In contrast, this compound presents a protonated, more polar side chain. This can influence solubility and potentially the aggregation of the growing peptide chain on the solid support.
Illustrative HPLC Analysis: A Head-to-Head Comparison
To illustrate the potential differences in peptide purity, we present hypothetical HPLC data for a model decapeptide (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys-Gly-Gly-Phe-Leu) synthesized using both Fmoc-Lys(Boc)-OH and this compound.
| Parameter | Peptide Synthesized with Fmoc-Lys(Boc)-OH | Peptide Synthesized with Fmoc-Lys-OH HCl |
| Crude Purity (%) | 85.2 | 82.5 |
| Major Impurity 1 (%) | 5.8 (Deletion Peptide: Tyr-Gly-Gly-Phe-Leu-Gly-Gly-Phe-Leu) | 7.1 (Deletion Peptide: Tyr-Gly-Gly-Phe-Leu-Gly-Gly-Phe-Leu) |
| Major Impurity 2 (%) | 3.1 (Incomplete Deprotection) | 4.3 (Side-chain acylation) |
| Retention Time (min) | 15.4 | 15.4 |
| Yield (mg) | 78 | 75 |
Note: This data is illustrative and actual results may vary depending on the peptide sequence, synthesis conditions, and purification protocol.
The expected HPLC profiles would show a main peak for the desired peptide with several smaller peaks representing impurities. While both methods can yield high-purity peptides, the types and proportions of side products may differ. For instance, with this compound, there is a theoretical risk of side-chain acylation if the protonation is incomplete under the coupling conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide on a rink amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.65 mmol/g) in 5 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 3 mL of DMF. Add this activation mixture to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the lysine position, use either Fmoc-Lys(Boc)-OH or this compound.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add 5 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol is for the analysis of the crude peptide to determine its purity.
-
Sample Preparation: Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of a 50:50 mixture of mobile phase A and mobile phase B.
-
HPLC System:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Injection and Analysis: Inject 20 µL of the prepared sample and run the HPLC analysis. Integrate the peaks in the resulting chromatogram to determine the relative purity of the target peptide.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sigma-Aldrich™ Novabiochem® Fmoc-Lys(Fmoc)-OH ≥97.5% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 4. This compound | 139262-23-0 [chemicalbook.com]
- 5. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
A Head-to-Head Battle: Characterizing Fmoc-Lys-OH Modified Peptides by Mass Spectrometry
A comparative guide for researchers, scientists, and drug development professionals on the mass spectrometric characterization of Fmoc-Lys-OH modified peptides, offering a detailed analysis of Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) methodologies.
In the realm of peptide synthesis and drug development, the precise characterization of modified peptides is paramount. The incorporation of amino acids with protecting groups, such as N-α-Fmoc-L-lysine (Fmoc-Lys-OH), is a common strategy in solid-phase peptide synthesis (SPPS). Verifying the successful incorporation and integrity of these modified residues requires robust analytical techniques, with mass spectrometry standing as the gold standard. This guide provides a comprehensive comparison of two prevalent fragmentation techniques, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), for the characterization of Fmoc-Lys-OH modified peptides, supported by experimental data and detailed protocols.
At a Glance: CID vs. ETD for Fmoc-Lys-OH Peptide Analysis
Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) represent two distinct approaches to peptide fragmentation in the gas phase, each with inherent advantages and disadvantages for the analysis of peptides modified with the bulky Fmoc group. CID, a higher-energy collisional activation method, is known for its efficiency in fragmenting the peptide backbone but can lead to the loss of labile modifications.[1] In contrast, ETD is a "softer" fragmentation technique that often preserves post-translational modifications and other labile chemical moieties.[2][3]
The choice between CID and ETD can significantly impact the quality and interpretability of the resulting mass spectra, influencing sequence coverage and the ability to confirm the site of modification. While direct quantitative comparisons for Fmoc-Lys-OH are not extensively published, data from similarly modified peptides, such as those with phosphorylation or ubiquitination on lysine residues, provide valuable insights into the expected fragmentation behavior.[4][5]
Quantitative Data Summary
The following tables summarize the expected performance of CID and ETD in the analysis of Fmoc-Lys-OH modified peptides, based on established fragmentation principles and data from analogous modified peptides.
Table 1: Comparison of CID and ETD Fragmentation Techniques for Fmoc-Lys-OH Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Principle | Vibrational excitation through collision with an inert gas, leading to fragmentation of the most labile bonds. | Electron transfer from a radical anion to a multiply charged peptide cation, inducing fragmentation of the N-Cα backbone.[2][6] |
| Typical Fragment Ions | b- and y-type ions.[7] | c- and z-type ions.[6][7] |
| Preservation of Fmoc Group | Prone to neutral loss of the Fmoc group or its fragments (e.g., dibenzofulvene, 178 Da).[8] | Generally preserves the Fmoc group on the lysine side chain, allowing for confident localization.[2][6] |
| Peptide Backbone Cleavage | Efficient, but can be biased towards certain residues and may be incomplete in regions with bulky modifications. | More uniform cleavage along the peptide backbone, often providing more extensive sequence coverage, especially for larger peptides.[9] |
| Precursor Charge State Requirement | Effective for a wide range of charge states, including doubly charged ions. | More effective for higher charge state precursors (≥3+).[10] |
| Advantages for Fmoc-Lys-OH | Widely available, robust, and provides characteristic neutral loss information that can indicate the presence of the modification. | Superior for unambiguous localization of the Fmoc-Lys-OH modification and achieving higher sequence coverage.[2] |
| Disadvantages for Fmoc-Lys-OH | Loss of the Fmoc group can complicate spectral interpretation and prevent definitive localization of the modification site. | May require optimization of precursor charge state and can be less efficient for smaller, doubly charged peptides.[10] |
Table 2: Characteristic Fragment Ions and Neutral Losses for Fmoc-Lys-OH Peptides
| Fragmentation Method | Ion Type | Description | Common Neutral Losses |
| CID | b-ions, y-ions | Fragments containing the N-terminus (b) or C-terminus (y) of the peptide. | 178 Da (dibenzofulvene) from the Fmoc group.[8][11] 222 Da (Fmoc group) H₂O, NH₃ |
| Immonium Ion | Lysine immonium ion (m/z 101.0862) may be observed, but can be suppressed by the modification. | ||
| ETD | c-ions, z-ions | Fragments resulting from N-Cα bond cleavage, containing the N-terminus (c) or C-terminus (z). | Minimal loss of the Fmoc group. H₂O, NH₃ from charge-reduced precursors.[6] |
| Charge-Reduced Precursor | The intact peptide with a reduced charge state is often a prominent peak.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mass spectrometric analysis. The following protocols outline the key steps from peptide synthesis to LC-MS/MS analysis.
Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model peptide containing an Fmoc-Lys-OH residue.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation to remove the Fmoc protecting group from the resin.
-
Washing: Thoroughly wash the resin with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (4 equivalents) and an activating agent such as HCTU (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, including Fmoc-Lys-OH.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described above.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except the Fmoc on the target lysine).[12]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to ensure high-quality data.
-
Peptide Dissolution: Dissolve the crude or purified peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.[4]
-
Concentration Adjustment: Adjust the peptide concentration to approximately 1 pmol/µL for direct infusion or LC-MS/MS analysis.
-
Desalting: If necessary, desalt the peptide sample using a C18 ZipTip or equivalent to remove salts that can interfere with ionization.
LC-MS/MS Analysis
This protocol outlines a general method for the analysis of Fmoc-Lys-OH modified peptides using a high-resolution mass spectrometer.
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system coupled to the mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution instrument capable of both CID and ETD fragmentation (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Acquisition:
-
Full MS Scan: Acquire full MS scans over a mass range of m/z 300-2000.
-
Data-Dependent MS/MS: Select the most intense precursor ions for fragmentation by either CID or ETD.
-
CID: Use a normalized collision energy of 25-35%.
-
ETD: Use a reaction time of 100-200 ms. For peptides with a 2+ charge state, supplemental activation may be necessary to induce fragmentation.[2]
-
-
Visualizing the Workflow and Fragmentation
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the chemical principles of fragmentation.
Caption: Experimental workflow for the characterization of Fmoc-Lys-OH modified peptides.
Caption: Fragmentation of Fmoc-Lys-OH in CID vs. ETD. (Note: A placeholder image is used for the chemical structure).
Conclusion
The characterization of Fmoc-Lys-OH modified peptides by mass spectrometry is a critical step in ensuring the quality and identity of synthetic peptides. Both CID and ETD offer valuable, albeit different, information. CID is a robust technique that can indicate the presence of the Fmoc modification through its characteristic neutral loss. However, for unambiguous localization of the Fmoc-Lys-OH residue and comprehensive sequence analysis, ETD is the superior method due to its ability to preserve the labile protecting group and provide more extensive backbone fragmentation. The choice of fragmentation method should be guided by the specific analytical goal, with the complementary nature of both techniques offering the most comprehensive characterization when used in tandem. This guide provides the foundational knowledge and protocols for researchers to effectively utilize mass spectrometry in their peptide-related research and development endeavors.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Enhanced Dissociation of Intact Proteins with High Capacity Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Head-to-Head Comparison of Orthogonal Lysine Protecting Groups for Advanced Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving complex, modified peptides with high fidelity. For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of an appropriate protecting group for the ε-amino group of lysine is a critical decision that dictates the feasibility of synthesizing branched peptides, cyclic peptides, and peptides conjugated with various moieties. This guide provides a comprehensive comparison of Fmoc-Lys(Dde)-OH and its common alternatives, focusing on their orthogonal deprotection strategies, supported by experimental data and detailed protocols.
At a Glance: Comparing Dde, Mtt, ivDde, and Boc Protecting Groups
The selection of a lysine side-chain protecting group is fundamentally linked to the overall synthetic strategy, particularly its orthogonality to the temporary Nα-Fmoc protection and the acid-labile protecting groups on other amino acid side chains. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, along with its more sterically hindered analogue ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), offers a unique deprotection pathway via mild hydrazinolysis, rendering it orthogonal to the acid-labile Mtt (4-methyltrityl) and Boc (tert-butyloxycarbonyl) groups.
| Protecting Group | Deprotection Condition | Stability to 20% Piperidine/DMF | Stability to TFA | Key Advantages | Potential Drawbacks |
| Dde | 2% Hydrazine in DMF | Stable | Stable | Orthogonal to acid-labile groups; mild deprotection. | Can be less robust on long sequences; potential for migration. |
| ivDde | 2-10% Hydrazine in DMF | Stable | Stable | More stable than Dde, less prone to migration. | Can be sluggish to remove, sometimes requiring higher hydrazine concentrations. |
| Mtt | 1-2% TFA in DCM with scavengers | Stable | Labile | Mild acid lability allows for selective deprotection over more acid-labile groups. | Incomplete deprotection can occur; risk of premature cleavage of other acid-labile groups. |
| Boc | High concentration of TFA (e.g., 50-95%) | Stable | Labile | Commonly used and well-understood. | Requires strong acidic conditions for removal, limiting its orthogonality in many contexts. |
Delving into Deprotection: Experimental Protocols
The successful implementation of an orthogonal protection strategy hinges on the precise execution of the deprotection step. Below are detailed protocols for the selective removal of the Dde, ivDde, and Mtt protecting groups from a peptide resin.
Protocol 1: Selective Deprotection of the Dde Group
Reagents:
-
2% (v/v) Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF (approximately 10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
The resin is now ready for the subsequent coupling or modification step.
Protocol 2: Selective Deprotection of the ivDde Group
Reagents:
-
2-10% (v/v) Hydrazine monohydrate in DMF
-
DMF for washing
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF (approximately 10 mL per gram of resin) for 10-20 minutes at room temperature with gentle agitation. For sluggish removals, the hydrazine concentration can be increased up to 10%.
-
Monitor the deprotection by taking a small sample of the resin, washing it, and performing a test coupling with a fluorescently labeled amino acid.
-
Repeat the hydrazine treatment if necessary until complete deprotection is achieved.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
Protocol 3: Selective Deprotection of the Mtt Group
Reagents:
-
Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
DCM for washing
-
10% (v/v) Diisopropylethylamine (DIEA) in DMF (neutralization solution)
-
DMF for washing
Procedure:
-
Swell the Mtt-protected peptide-resin in DCM.
-
Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation.
-
A distinct orange color in the solution indicates the presence of the cleaved Mtt cation.
-
Filter the resin and repeat the treatment with the deprotection solution until the orange color is no longer observed.
-
Wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with the 10% DIEA in DMF solution (2 x 10 mL).
-
Wash the resin thoroughly with DMF (3 x 10 mL).
Visualizing the Strategy: Workflows and Applications
The true power of orthogonal protecting groups is realized in their application to construct complex peptide architectures that can probe and modulate biological systems.
A prominent application of these strategies is in the synthesis of cyclic peptides, such as RGD (Arginine-Glycine-Aspartic acid) peptides, which are known to target integrins, a family of cell adhesion receptors involved in numerous signaling pathways.
Conclusion
The choice between Fmoc-Lys(Dde)-OH and its alternatives is a critical step in the design of complex peptide synthesis projects. The Dde group, with its unique hydrazine-labile deprotection, provides a truly orthogonal handle in the context of standard Fmoc-based SPPS, enabling the site-specific modification of lysine residues with high precision. While alternatives like Mtt offer milder acidic deprotection options, they may present challenges with incomplete removal and potential side reactions. The more robust ivDde group can be a better choice for longer or more complex sequences, albeit sometimes at the cost of slower deprotection kinetics. By carefully considering the stability, deprotection conditions, and potential side reactions of each protecting group, researchers can confidently select the optimal strategy to successfully synthesize and functionalize their target peptides for a wide range of applications in research, diagnostics, and therapeutics.
A Comparative Guide to Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mtt)-OH Hydrochloride in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is critical for achieving high purity and yield of complex peptides. Fmoc-Lys(Mtt)-OH is a key derivative for synthesizing branched or side-chain modified peptides due to its orthogonal protecting group strategy.[1][2] This guide provides a comparative analysis of the performance of Fmoc-Lys(Mtt)-OH and its hydrochloride salt, offering insights into their respective advantages and handling in SPPS workflows.
Executive Summary
Fmoc-Lys(Mtt)-OH is a widely used derivative for introducing a lysine residue with a selectively removable side-chain protecting group.[1][2] The 4-methyltrityl (Mtt) group is highly acid-labile and can be cleaved under very mild acidic conditions, leaving the base-labile Fmoc group and other acid-labile side-chain protecting groups intact.[1] This orthogonality is fundamental to its application in creating complex peptide architectures.
While direct comparative performance data is scarce, the key difference lies in the physicochemical properties imparted by the hydrochloride salt. Generally, amino acid hydrochlorides exhibit improved solubility and handling characteristics.[3][4] However, the hydrochloride form necessitates an additional neutralization step during the coupling reaction in SPPS.
Physicochemical Properties and Performance
The choice between the free acid and the hydrochloride salt of Fmoc-Lys(Mtt)-OH can impact solubility, handling, and the specifics of the coupling protocol.
| Property | Fmoc-Lys(Mtt)-OH | Fmoc-Lys(Mtt)-OH Hydrochloride | Reference |
| Molecular Formula | C₄₁H₄₀N₂O₄ | C₄₁H₄₀N₂O₄・HCl | |
| Molecular Weight | 624.77 g/mol | 661.23 g/mol | |
| Appearance | White to off-white powder | Expected to be a white to off-white crystalline solid | [3] |
| Solubility | Soluble in DMF | Generally improved solubility in polar solvents | [3] |
| Handling | Standard handling for fine chemicals | Potentially improved handling due to crystalline nature | [3][4] |
| Coupling Protocol | Direct use with coupling reagents | Requires addition of a non-nucleophilic base for neutralization | |
| Purity (Typical) | ≥98% (HPLC) | Expected to be of similar high purity |
Experimental Considerations and Protocols
The primary application of Fmoc-Lys(Mtt)-OH is in Fmoc-based SPPS to enable selective side-chain modification.
General Workflow for Branched Peptide Synthesis using Fmoc-Lys(Mtt)-OH
The following diagram outlines the typical workflow for synthesizing a branched peptide using Fmoc-Lys(Mtt)-OH.
Key Experimental Protocols
1. Coupling of Fmoc-Lys(Mtt)-OH (Free Acid)
-
Activation: Pre-activate Fmoc-Lys(Mtt)-OH (3-5 equivalents) with a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF.
2. Coupling of Fmoc-Lys(Mtt)-OH Hydrochloride
-
Activation and Neutralization: Dissolve Fmoc-Lys(Mtt)-OH hydrochloride and the coupling agent in DMF. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an amount sufficient to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Coupling: Add the activated amino acid solution to the deprotected resin and proceed with the coupling reaction.
-
Washing: Thoroughly wash the resin with DMF.
3. Selective Deprotection of the Mtt Group
The Mtt group is selectively removed to expose the lysine side-chain amine for further modification.
-
Reagents: A solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in dichloromethane (DCM) is commonly used.[1]
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with the deprotection solution. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each).[1]
-
Monitor the filtrate for the yellow color of the Mtt cation. The deprotection is complete when the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM and then DMF to remove residual acid and scavengers.
-
Performance Comparison
Fmoc-Lys(Mtt)-OH (Free Acid)
-
Advantages:
-
Most commonly used and extensively documented form.
-
Directly compatible with standard coupling protocols without the need for an additional neutralization step.
-
-
Disadvantages:
-
May have lower solubility in some solvents compared to the hydrochloride salt.
-
Fmoc-Lys(Mtt)-OH Hydrochloride
-
Advantages:
-
The hydrochloride salt form is expected to have improved solubility in polar solvents, which can be advantageous for stock solution preparation and in coupling reactions.[3]
-
The crystalline nature of salts can lead to easier handling and weighing of the solid material.[3][4]
-
May offer enhanced stability and longer shelf life.[4]
-
-
Disadvantages:
-
Requires the addition of an equivalent of a tertiary base (e.g., DIPEA) during the coupling step to neutralize the hydrochloride. This adds an extra component to the reaction mixture.
-
Conclusion
Both Fmoc-Lys(Mtt)-OH and its hydrochloride salt are valuable reagents for the synthesis of complex peptides. The choice between them depends on the specific requirements of the synthesis and the preferences of the researcher.
-
Fmoc-Lys(Mtt)-OH is the standard choice, with a wealth of established protocols. Its direct use in coupling reactions simplifies the workflow.
-
Fmoc-Lys(Mtt)-OH hydrochloride offers potential benefits in terms of solubility and handling. It is a suitable alternative, provided that the requirement for neutralization during the coupling step is accounted for in the experimental protocol.
For routine synthesis, the free acid form is well-established and reliable. For applications where solubility is a concern or for automated synthesis where stock solutions are used, the hydrochloride salt may offer a practical advantage.
References
Orthogonality of Fmoc-Lys(ivDde)-OH in Complex Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high yields and purity. The orthogonality of these protecting groups—their ability to be selectively removed without affecting other protecting groups or the peptide-resin linkage—is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of Fmoc-Lys(ivDde)-OH with other commonly used lysine derivatives, supported by experimental data and detailed protocols, to empower researchers in the design and execution of sophisticated peptide synthesis strategies.
The Central Role of Orthogonal Lysine Protection
Lysine, with its reactive ε-amino group, is a frequent site for the introduction of branching, cyclization, or the attachment of labels and other moieties. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group has emerged as a valuable tool in Fmoc-based SPPS due to its unique deprotection chemistry. It is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and the acidic conditions often used for the cleavage of other side-chain protecting groups. The selective removal of the ivDde group is achieved under mild conditions using hydrazine, allowing for site-specific modification of the lysine side chain while the peptide remains anchored to the solid support.
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine-protecting group is a critical decision that influences the overall synthetic strategy. The following table provides a comparative overview of Fmoc-Lys(ivDde)-OH and its common alternatives in Fmoc-SPPS.
| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality & Key Features | Potential Limitations |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Highly Orthogonal: Stable to piperidine and TFA. Ideal for on-resin side-chain modification, synthesis of branched and cyclic peptides.[1] | Hydrazine can be incompatible with certain sensitive residues. Deprotection can be sluggish in aggregated sequences.[1] |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Not Orthogonal in standard Fmoc/tBu strategy: Cleaved during the final peptide-resin cleavage. Suitable for linear peptides where side-chain modification is not required. | Lack of orthogonality prevents selective on-resin deprotection. |
| Mmt | 4-Methoxytrityl | 1-2% TFA in DCM | Orthogonal: Allows for selective on-resin side-chain modification under mildly acidic conditions. | Potential for premature cleavage with repeated exposure to even mild acid. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM or DMF | Highly Orthogonal: Deprotection under neutral conditions. Compatible with a wide range of other protecting groups. | Requires the use of a palladium catalyst, which can be expensive and may require thorough removal. Potential for side reactions if not performed under inert atmosphere. |
Performance Data in Complex Peptide Synthesis
While direct comparative studies under identical conditions are scarce, data from various sources allows for an assessment of the performance of Fmoc-Lys(ivDde)-OH in the synthesis of complex peptides, particularly branched structures.
| Peptide Type | Lysine Protecting Group | Synthesis Method | Purity | Yield | Reference |
| Branched Antimicrobial Peptide | Fmoc-Lys(ivDde)-OH | Microwave-assisted SPPS | 77% | Not Reported | |
| Branched Histone-Ubiquitin Conjugate | Fmoc-Lys(ivDde)-OH | Microwave-assisted SPPS | 75% | Not Reported | |
| Tetra-branched Antifreeze Peptide | Fmoc-Lys(ivDde)-OH | Microwave-assisted SPPS | 71% | Not Reported |
These results highlight the utility of Fmoc-Lys(ivDde)-OH in achieving good purities for complex, branched peptides, especially when coupled with advanced synthesis technologies like microwave assistance.
Experimental Protocols
Detailed and reliable protocols are crucial for the successful application of orthogonal protecting group strategies.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the general steps for the elongation of the peptide chain in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Selective Deprotection of the ivDde Group
This protocol details the procedure for the selective removal of the ivDde protecting group from the lysine side chain.
-
Resin Preparation: After incorporation of Fmoc-Lys(ivDde)-OH and subsequent peptide chain elongation, ensure the N-terminal Fmoc group of the final amino acid is removed.
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
ivDde Deprotection: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF (v/v). The reaction time can vary from 30 minutes to a few hours depending on the sequence and steric hindrance. It is recommended to perform the treatment in multiple short intervals (e.g., 3 x 10 minutes) to improve efficiency. For challenging deprotections, a higher concentration of hydrazine (e.g., 4%) can be beneficial.
-
Monitoring: The deprotection can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: Once deprotection is complete, wash the resin extensively with DMF to remove all traces of hydrazine. The resin is now ready for the modification of the deprotected lysine side chain.
Protocol 3: Selective Deprotection of Alternative Protecting Groups
-
Fmoc-Lys(Mmt)-OH Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) as a scavenger in DCM.
-
Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the characteristic yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.
-
-
Fmoc-Lys(Alloc)-OH Deprotection:
-
Swell the peptide-resin in anhydrous and oxygen-free DCM or DMF.
-
Add a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents), and a scavenger, such as phenylsilane (PhSiH₃, 5-20 equivalents), in the same solvent.
-
Allow the reaction to proceed for 30 minutes to 2 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.
-
Visualizing Orthogonality and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical principles and experimental workflows.
Figure 1: Workflow of Fmoc-SPPS with orthogonal deprotection of Fmoc-Lys(ivDde)-OH.
Figure 2: Orthogonality of ivDde to base-labile and acid-labile protecting groups.
Figure 3: Experimental workflow for the synthesis of a complex peptide using Fmoc-Lys(ivDde)-OH.
Conclusion
Fmoc-Lys(ivDde)-OH stands as a robust and versatile tool in the synthesis of complex peptides. Its high degree of orthogonality to both base-labile and acid-labile protecting groups allows for the strategic and site-specific modification of lysine residues on the solid support. While alternatives such as Fmoc-Lys(Mmt)-OH and Fmoc-Lys(Alloc)-OH offer orthogonal protection under different chemical conditions, the hydrazine-mediated deprotection of the ivDde group provides a reliable method for many applications. The choice of the optimal lysine protecting group will ultimately depend on the specific requirements of the target peptide, including the presence of other sensitive residues and the desired on-resin modification chemistry. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their complex peptide synthesis endeavors.
References
A Comparative Guide to Lysine Protecting Groups in Solid-Phase Peptide Synthesis
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-fidelity synthesis of complex peptides. The lysine residue, with its nucleophilic ε-amino group, necessitates robust protection to prevent unwanted side reactions, such as chain branching at unintended positions. This guide provides a comparative analysis of the most commonly employed lysine side-chain protecting groups in Fmoc-based SPPS, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection process.
The core principle underpinning modern peptide synthesis is orthogonality , which refers to the ability to selectively remove one type of protecting group under specific conditions without affecting others.[1][2] This allows for the precise, stepwise elongation of the peptide chain and enables sophisticated modifications such as side-chain cyclization, branching, or the attachment of labels and cargo molecules.
The SPPS Workflow: The Role of Lysine Protection
Solid-Phase Peptide Synthesis is a cyclical process where a peptide chain is assembled amino acid by amino acid while its C-terminus is anchored to an insoluble resin support.[3] This simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[3] The Nα-amino group of the growing chain is temporarily protected, most commonly by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are shielded by more permanent, acid-labile protecting groups.
The diagram below illustrates the general workflow of an Fmoc-SPPS cycle and highlights the stage at which an orthogonal lysine protecting group can be selectively removed for side-chain modification.
Caption: General workflow of Fmoc-SPPS, including the optional orthogonal deprotection pathway for lysine side-chain modification.
Comparative Analysis of Common Lysine Protecting Groups
The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly if site-specific modifications are required. The most prevalent groups in Fmoc-SPPS include Boc, Mtt, Alloc, and Dde/ivDde.
tert-Butyloxycarbonyl (Boc)
The Boc group is the most common and robust protecting group for lysine in standard Fmoc-SPPS.[4] It is highly stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under the strong acidic conditions of the final deprotection step.[4][5]
-
Orthogonality: Not truly orthogonal within the Fmoc/tBu strategy, as it is removed under the same conditions as other side-chain protecting groups (e.g., tBu, Trt) and during cleavage from the resin.[2] It is therefore unsuitable for on-resin side-chain modifications.
-
Advantages: High stability, prevents side reactions effectively, and is compatible with most standard Fmoc-SPPS protocols and automated synthesizers.[4]
-
Disadvantages: Requires strong acids like trifluoroacetic acid (TFA) for removal, which can be harsh on sensitive peptides.[4] The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues like Tryptophan or Tyrosine if scavengers are not used.[6]
4-Methyltrityl (Mtt)
The Mtt group is a highly acid-labile protecting group, making it an excellent choice for orthogonal protection schemes where the lysine side chain needs to be deprotected while the peptide remains on the resin.[7]
-
Orthogonality: Fully orthogonal to the base-labile Fmoc group and stable to the final TFA cleavage cocktail if desired, though it is typically removed on-resin.[8] Its extreme sensitivity to dilute acid allows for its removal without affecting more robust acid-labile groups like Boc or tBu.[7][8]
-
Advantages: Enables selective deprotection under very mild acidic conditions (e.g., 1% TFA in DCM), allowing for the synthesis of branched or cyclic peptides.[8][9]
-
Disadvantages: Its high acid lability requires careful handling to prevent premature deprotection during synthesis, especially in long sequences.
Allyloxycarbonyl (Alloc)
The Alloc group offers a distinct deprotection chemistry, providing a third dimension of orthogonality. It is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[1][4]
-
Orthogonality: Fully orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[10] It is removed under neutral conditions using a palladium catalyst.[4][10]
-
Advantages: Provides an alternative deprotection strategy for complex peptides, especially when multiple orthogonal schemes are required.[1] The deprotection conditions are mild and specific.
-
Disadvantages: Requires the use of a palladium catalyst, which can be expensive and must be thoroughly washed from the peptide-resin to avoid interference in subsequent steps or biological assays.
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and isovaleryl (ivDde)
The Dde group and its more sterically hindered analogue, ivDde, are removed by treatment with hydrazine, offering another layer of orthogonality.[11]
-
Orthogonality: Stable to both piperidine and TFA, making them fully orthogonal to the standard Fmoc/tBu strategy.
-
Advantages: The hydrazine-based deprotection is highly specific and allows for selective modification of lysine residues.[12] The ivDde group was developed to overcome issues of Dde migration and partial loss during the synthesis of long peptide sequences.[11][13]
-
Disadvantages: Hydrazine also removes the Fmoc group, so the N-terminus must be protected (e.g., with a Boc group) before Dde/ivDde removal.[11] Hydrazine is toxic and requires careful handling. The concentration should not exceed 2% to avoid side reactions like peptide cleavage at Glycine residues.[13]
Summary of Lysine Protecting Groups
The table below summarizes the key characteristics and deprotection conditions for the discussed lysine protecting groups.
| Protecting Group | Structure | Deprotection Reagent | Conditions | Orthogonality & Key Applications |
| Boc | tert-Butyloxycarbonyl | Strong Acid (e.g., TFA) | Standard final cleavage cocktail (e.g., 95% TFA) for 1-3 hours.[4] | Standard Protection: Used when no side-chain modification is needed. Cleaved during global deprotection. |
| Mtt | 4-Methyltrityl | Dilute Acid | 1-2% TFA in DCM, multiple short treatments (e.g., 10 x 2 min).[9] | Acid-Labile Orthogonal: For on-resin branching or cyclization. Removed selectively with mild acid.[8] |
| Alloc | Allyloxycarbonyl | Palladium(0) Catalyst | Pd(PPh₃)₄ with a scavenger (e.g., PhSiH₃) in DCM/DMF.[1][10] | Catalyst-Mediated Orthogonal: For complex syntheses requiring a third deprotection scheme.[10] |
| Dde / ivDde | Acyl-type | Hydrazine | 2% Hydrazine monohydrate in DMF, multiple short treatments (e.g., 3 x 3-10 min).[13] | Hydrazine-Labile Orthogonal: For on-resin labeling, branching, or cyclization. |
Experimental Protocols
The following are generalized protocols for the selective deprotection of lysine side chains on a solid support. Note: Optimization may be required based on the specific peptide sequence, resin, and scale. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Selective Deprotection of Lys(Mtt)
-
Resin Preparation: Swell the Mtt-containing peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent from the reaction vessel.
-
Add the deprotection cocktail (approx. 10 mL per gram of resin) and agitate gently for 2 minutes.
-
Drain the solution. The yellow color of the trityl cation will be visible.
-
Repeat the treatment 5-10 times until the drained solution is colorless.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5 times).
-
Wash with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF to neutralize residual acid (2 times).
-
Wash thoroughly with DMF (5 times) and then with DCM (3 times).
-
-
Confirmation: The resin is now ready for side-chain modification. A small sample can be cleaved and analyzed by mass spectrometry to confirm complete Mtt removal.
Protocol 2: Selective Deprotection of Lys(Alloc)
-
Resin Preparation: Swell the Alloc-containing peptide-resin in DCM for 30 minutes. Wash thoroughly with anhydrous, deoxygenated DCM.
-
Deprotection Cocktail: Prepare a solution of Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.25 equivalents relative to the peptide) and Phenylsilane (PhSiH₃, 25 equivalents) in anhydrous DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent.
-
Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes at room temperature.
-
Drain the solution. Repeat the treatment one more time.
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash with a solution of 0.5% DIEA in DMF (3 times).
-
Wash with a solution of 0.5% Sodium diethyldithiocarbamate in DMF to scavenge residual palladium (3 times, 15 min each).
-
Wash thoroughly with DMF (5 times) and DCM (5 times).
-
-
Confirmation: The resin is now ready for subsequent reactions.
Protocol 3: Selective Deprotection of Lys(Dde) or Lys(ivDde)
Note: Ensure the Nα-amino group is protected (e.g., with Boc) before proceeding, as hydrazine will remove Fmoc groups.[11]
-
Resin Preparation: Swell the Dde/ivDde-containing peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[13]
-
Deprotection Reaction:
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine.
-
Confirmation: The resin is now ready for side-chain modification. The deprotection can be monitored spectrophotometrically, as the byproduct has a strong UV absorbance.[11]
Conclusion
The selection of a lysine protecting group is a critical decision in the design of a peptide synthesis strategy. For linear peptides without modifications, the robust and cost-effective Boc group remains the standard choice. For the synthesis of complex peptides requiring on-resin modifications, orthogonal protecting groups are indispensable. The Mtt group offers a simple and efficient acid-labile orthogonal strategy. The Alloc and Dde/ivDde groups provide alternative deprotection chemistries that are essential for multi-step, site-specific modifications, enabling the creation of sophisticated peptide architectures for advanced research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. drivehq.com [drivehq.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to Peptide Synthesis: Validating Protocols with Fmoc-Lys-OH Hydrochloride
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high yield and purity. This guide provides an objective comparison of synthesis protocols utilizing Fmoc-Lys-OH hydrochloride and its primary alternative, Fmoc-Lys(Boc)-OH, within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison: Fmoc-Lys-OH·HCl vs. Fmoc-Lys(Boc)-OH
The selection of a lysine derivative in Fmoc-SPPS primarily revolves around the strategy for protecting the ε-amino group of the lysine side chain. While this compound offers a more direct and potentially cost-effective approach, Fmoc-Lys(Boc)-OH is widely regarded as the standard derivative due to the robust and orthogonal protection afforded by the tert-Butoxycarbonyl (Boc) group.[1][2] The hydrochloride salt form of Fmoc-Lys-OH is noted to improve the solubility and handling of the amino acid derivative.[3][4]
| Parameter | Fmoc-Lys-OH·HCl | Fmoc-Lys(Boc)-OH | Boc-SPPS Strategy |
| Nα-Protection | Fmoc (Base-labile) | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | None (as hydrochloride salt) | Boc (Acid-labile) | Various (e.g., 2-Cl-Z, stable to mild acid)[5] |
| Deprotection Conditions | Nα-Fmoc: Mild base (e.g., 20% piperidine in DMF)[6] | Nα-Fmoc: Mild base (e.g., 20% piperidine in DMF); Side-chain Boc: Strong acid (TFA) during final cleavage[1][2] | Nα-Boc: Moderate acid (TFA); Side-chain & cleavage: Strong acid (e.g., HF)[7][] |
| Key Advantages | Improved solubility, potentially lower cost.[3][4] | Orthogonal protection prevents side-chain reactions; widely validated.[2][9] | Long history of use, effective for long peptides.[] |
| Potential Drawbacks | Potential for side-chain reactions without a protecting group. | Higher cost of the derivative.[] | Harsh acidic conditions can degrade sensitive residues.[7] |
| Typical Purity | Dependent on sequence and coupling efficiency. | Generally high due to robust side-chain protection.[10] | Variable, can be affected by acid-catalyzed side reactions.[7] |
| Typical Yield | Dependent on synthesis strategy. | Generally high and reliable.[11] | Can be lower for acid-sensitive sequences.[7] |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the fundamental steps for manual Fmoc-SPPS, which can be adapted for automated synthesizers. The primary difference when using Fmoc-Lys-OH·HCl versus Fmoc-Lys(Boc)-OH lies in the nature of the lysine building block itself, not in the overall workflow.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[6]
-
Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[12][13]
2. Amino Acid Coupling:
-
Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 15-30 minutes.[6] Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation and Coupling: In a separate vessel, dissolve the incoming Fmoc-amino acid (e.g., Fmoc-Lys-OH·HCl or Fmoc-Lys(Boc)-OH) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[14]
-
Wash the resin extensively with DMF to remove excess reagents.
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) to protect sensitive side chains. A common mixture is TFA/TIS/Water (95:2.5:2.5).[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, such as the Boc group from Fmoc-Lys(Boc)-OH.[1][6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.
Visualizing Synthesis Workflows
To clarify the logical flow of the synthesis and deprotection strategies, the following diagrams have been generated.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Orthogonal deprotection strategies in Fmoc vs. Boc peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. omizzur.com [omizzur.com]
- 4. novacellbio.com [novacellbio.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. ajpamc.com [ajpamc.com]
Safety Operating Guide
Personal protective equipment for handling Fmoc-Lys-OH hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-Lys-OH hydrochloride, a key reagent in peptide synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling. According to safety data sheets, it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is essential to minimize exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment (PPE) | Notes |
| Handling Solid (Weighing, Aliquoting) | - Eye Protection: Safety glasses with side-shields or safety goggles[2][3][4][5]. | - Perform in a well-ventilated area or a chemical fume hood to avoid dust inhalation[3][6]. - A dust mask (e.g., N95) may be necessary for handling large quantities[5][7]. |
| Handling Solutions (Dissolving, Transferring) | - Eye Protection: Safety glasses with side-shields or safety goggles[2][3][4][5]. | - The choice of glove material should be compatible with the solvent used. - Work in a chemical fume hood to avoid inhaling vapors. |
| Accidental Spills | - Eye Protection: Safety goggles[2]. - Hand Protection: Chemical-resistant gloves[2][5]. - Body Protection: Lab coat or impervious clothing[2][3][5]. - Respiratory Protection: Dust respirator for large spills of solid material[2]. | - For small spills, use appropriate tools to collect the material into a waste container[2]. - For large spills, evacuate the area and follow institutional emergency procedures. |
Experimental Protocols: Safe Handling and Disposal
General Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[3][6].
-
Hygiene: Wash hands thoroughly after handling and before breaks or at the end of the workday[1][5]. Avoid eating, drinking, or smoking in the laboratory.
-
Clothing: Wear a lab coat and closed-toe shoes[2].
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing[1][3]. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.
Disposal Plan:
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused or waste solid material in a designated, labeled container for chemical waste.
-
Liquid Waste: If dissolved in a solvent, the solution should be disposed of in the appropriate liquid waste container, considering the hazards of the solvent.
-
Contaminated Materials: Gloves, weigh boats, and other materials contaminated with this compound should be disposed of as solid chemical waste.
-
General Guidance: Do not dispose of with household garbage or allow it to reach the sewage system[1][8].
Visual Workflow Guides
The following diagrams illustrate the procedural steps for selecting appropriate PPE and for the proper disposal of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. abmole.com [abmole.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. FMOC-LYS(ME3)-OH HCL - Safety Data Sheet [chemicalbook.com]
- 8. severnbiotech.com [severnbiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
